Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-amino-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGQTDLLIDYCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568923 | |
| Record name | Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110860-60-1 | |
| Record name | Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate CAS number"
An In-depth Technical Guide to Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
CAS Number: 110860-60-1
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, a representative experimental protocol for its synthesis, and its role as a versatile building block in the design of bioactive molecules.
Chemical and Physical Properties
This compound is a substituted pyrazole, a class of heterocyclic compounds known for their wide range of biological activities. The quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 110860-60-1 | PubChem[1] |
| Molecular Formula | C₆H₉N₃O₂ | PubChem[1] |
| Molecular Weight | 155.15 g/mol | PubChem[1] |
| IUPAC Name | methyl 5-amino-1-methylpyrazole-4-carboxylate | PubChem[1] |
| Canonical SMILES | CN1C(=C(C=N1)C(=O)OC)N | PubChem[1] |
| InChI Key | UTGQTDLLIDYCAB-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 155.069476538 g/mol | PubChem[1] |
| Monoisotopic Mass | 155.069476538 g/mol | PubChem[1] |
| Topological Polar Surface Area | 70.1 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Experimental Protocols: Synthesis
A representative synthesis for a closely related analog, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is described in Chinese patent CN105646357A.[2] This process can be adapted for the synthesis of the methyl ester by substituting the appropriate starting materials.
Reaction Scheme:
-
Reactants: Methyl (ethoxymethylene)cyanoacetate and a 40% aqueous solution of methylhydrazine.[2]
-
Solvent: Toluene.[2]
-
Key Steps:
-
Methyl (ethoxymethylene)cyanoacetate is dissolved in toluene in a reactor.
-
The methylhydrazine solution is added dropwise while maintaining the temperature between 22-30°C using a chilled brine bath.
-
After the addition is complete, the reaction mixture is held at this temperature for 1-3 hours.
-
The mixture is then heated to reflux for 2 hours.
-
Upon cooling to 9-10°C, the product precipitates and is collected by filtration.
-
The filtered solid is then dried to yield the final product.
-
This synthetic route is noted for its simplicity, high yield, and reduced reaction time.[2]
Role in Drug Discovery and Development
5-Aminopyrazole derivatives are recognized as crucial scaffolds in medicinal chemistry, serving as versatile starting materials for the synthesis of a wide array of bioactive compounds.[3] Their utility stems from the presence of multiple reactive sites that allow for further chemical modifications and the construction of more complex molecular architectures.
Building Block for Bioactive Molecules
The 5-amino-1-methyl-1H-pyrazole-4-carboxylate core is a valuable synthon for the development of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines, which are known to possess diverse pharmacological activities.
Application in Kinase Inhibitor Design
The 5-aminopyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Derivatives of 5-aminopyrazole have been successfully developed as inhibitors of various kinases, such as p38 MAP kinase and Bruton's tyrosine kinase (BTK).
The general principle behind the design of these inhibitors involves the 5-aminopyrazole core acting as a hinge-binding motif, interacting with the ATP-binding site of the kinase. Further substitutions on the pyrazole ring allow for the exploration of other pockets within the active site to enhance potency and selectivity.
Spectroscopic Data
Reference ¹H NMR Data (300 MHz, DMSO-d₆) for Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate:
-
δ 1.29 (t, 3H, J = 7.2, O—CH₂—CH ₃)
-
δ 2.34 (s, 3H, CH ₃)
-
δ 4.18 (q, 2H, J = 2.7, O—CH ₂—CH₃)
-
δ 4.22 (s, 2H, –NH ₂)
-
δ 7.46 (d, 2H, J = 8.1 Hz, Ph—H (m))
-
δ 7.84 (d, 2H, J = 8.1 Hz, Ph—H (O))
-
δ 7.90 (s, 1H, pyrazole-H )
Reference IR Data (cm⁻¹) for Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate:
-
ν(NH) 3480
-
ν(C=O) 1693
-
ν(C=N) 1615
Safety and Handling
Based on available safety data for this class of compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
References
"physical and chemical properties of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a substituted pyrazole derivative. The following tables summarize its key physical and chemical properties based on available data.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | PubChem[1] |
| Molecular Weight | 155.15 g/mol | PubChem[1] |
| Appearance | Solid (form) | Sigma-Aldrich[2] |
| Melting Point | 96-100 °C | Sigma-Aldrich[2] |
| CAS Number | 13437-93-3 | Zillow[3][4] |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 155.069476538 | PubChem[1] |
| Monoisotopic Mass | 155.069476538 | PubChem[1] |
| Topological Polar Surface Area | 70.1 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 162 | PubChem[1] |
Synthesis and Characterization
The synthesis of this compound and its analogs has been reported through various synthetic routes. A common approach involves the cyclization of a β-enamino diketone precursor with a hydrazine derivative.
Experimental Protocol: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
A patented process describes the synthesis of the ethyl ester analog, which provides a representative synthetic methodology.[5]
Materials:
-
40% methyl hydrazine aqueous solution
-
Ethoxy methylene ethyl cyanoacetate
-
Toluene
Procedure: [5]
-
Ethoxy methylene ethyl cyanoacetate is added to a reactor, followed by toluene. The mixture is stirred until the solid is fully dissolved.
-
The reactor is cooled to 20-25 °C using chilled brine.
-
A 40% aqueous solution of methyl hydrazine is added dropwise, maintaining the temperature between 22-30 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-3 hours.
-
The temperature is then slowly raised to reflux, and the mixture is refluxed for 2 hours.
-
After reflux, the mixture is cooled to 9-10 °C to allow for product precipitation.
-
The solid product is collected by filtration and dried.
Characterization Data
The characterization of substituted pyrazoles typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl groups (N-CH₃ and O-CH₃), the amino group protons, and the pyrazole ring proton.
-
¹³C NMR: The carbon NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule.
-
IR Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching of the pyrazole ring.
-
Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound. For the ethyl ester analog, the molecular weight is 169.18 g/mol .[6]
Biological Activity and Potential Applications
While specific biological activities for this compound are not extensively documented, the 5-amino-1H-pyrazole-4-carboxamide core is a known pharmacophore with significant therapeutic potential.
FGFR Inhibition
Recent studies have shown that derivatives of 5-amino-1H-pyrazole-4-carboxamide can act as potent and covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7] Aberrant FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising class of anti-cancer agents.[7] The core pyrazole structure plays a crucial role in binding to the kinase domain of the receptor.
Toxicity of Related Compounds
It is noteworthy that a series of 1-methyl-1H-pyrazole-5-carboxamides, structurally related to the title compound, have demonstrated unexpected acute mammalian toxicity. This toxicity was linked to the inhibition of mitochondrial respiration.[8] These findings highlight the importance of thorough toxicological profiling of this class of compounds during drug development.
Visualizations
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of substituted aminopyrazoles.
Caption: A generalized workflow for the synthesis and characterization of aminopyrazole derivatives.
FGFR Signaling Pathway
Given the potential of the aminopyrazole core to target FGFR, the following diagram outlines a simplified representation of the FGFR signaling pathway.
Caption: A simplified diagram of the FGFR signaling cascade and the point of inhibition by aminopyrazole-based compounds.
References
- 1. This compound | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Molecular Structure: A Technical Guide to Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document outlines the probable synthetic pathway, details the analytical techniques crucial for its characterization, and presents its potential biological significance as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Physicochemical Properties
This compound is a small organic molecule with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol .[1] Its chemical structure features a pyrazole ring substituted with an amino group, a methyl group, and a methyl carboxylate group.
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O₂ | [1] |
| Molecular Weight | 155.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 110860-60-1 | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A likely synthetic approach involves the reaction of methylhydrazine with a derivative of methyl 2-cyano-3-ethoxyacrylate. The ethoxy group acts as a good leaving group, facilitating the cyclization reaction to form the pyrazole ring.
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Synthesis
The following is a generalized experimental protocol based on similar syntheses of 5-aminopyrazole-4-carboxylates:
-
Reaction Setup: To a solution of methyl 2-cyano-3-ethoxyacrylate (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
Structure Elucidation Workflow
The elucidation of the structure of a newly synthesized compound like this compound is a systematic process involving a combination of spectroscopic techniques.
Caption: Workflow for the structure elucidation of the target compound.
Spectroscopic Data and Interpretation
Due to the absence of direct experimental spectra for this compound in the searched literature, the following data is predicted based on the analysis of closely related analogues, such as ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and other substituted pyrazoles.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound.
-
Expected Molecular Ion Peak (M+) : m/z = 155.07
| Fragment | Expected m/z | Interpretation |
| [M]+ | 155 | Molecular Ion |
| [M - OCH₃]+ | 124 | Loss of the methoxy group |
| [M - COOCH₃]+ | 96 | Loss of the methyl carboxylate group |
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amino group) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| ~1700 | Strong | C=O stretching (ester) |
| ~1620 | Medium | N-H bending (amino group) |
| ~1580 | Medium | C=N and C=C stretching (pyrazole ring) |
| ~1250 | Strong | C-O stretching (ester) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Predicted, in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Pyrazole C3-H |
| ~5.0 | br s | 2H | -NH₂ |
| ~3.8 | s | 3H | -COOCH₃ |
| ~3.7 | s | 3H | N-CH₃ |
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~152 | C5 (C-NH₂) |
| ~140 | C3 |
| ~95 | C4 |
| ~51 | -COOCH₃ |
| ~35 | N-CH₃ |
Potential Biological Activity: FGFR Signaling Pathway Inhibition
Derivatives of 5-aminopyrazole have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key regulators of cellular processes such as proliferation, differentiation, and migration.[6][7] Aberrant FGFR signaling is implicated in various cancers.[7]
The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The primary pathways activated include the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.[8] this compound, as a pyrazole derivative, is hypothesized to act as a competitive inhibitor at the ATP-binding site of the FGFR kinase domain, thereby blocking the downstream signaling cascade.
Caption: Inhibition of the FGFR signaling pathway by the pyrazole compound.
Conclusion
The structural elucidation of this compound relies on a combination of synthetic chemistry and spectroscopic analysis. While direct experimental data is pending, predictive analysis based on analogous structures provides a robust framework for its characterization. The potential of this compound and its derivatives as FGFR inhibitors underscores their importance in the field of drug discovery and development, warranting further investigation into their synthesis, characterization, and biological activity.
References
- 1. This compound | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epubl.ktu.edu [epubl.ktu.edu]
An In-depth Technical Guide to Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the chemical identity, physicochemical properties, synthesis, and potential biological significance of this compound, based on available scientific literature.
Chemical Identity and Nomenclature
The precise identification and nomenclature of a chemical entity are fundamental for scientific communication and research.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is methyl 5-amino-1-methylpyrazole-4-carboxylate .[1]
Synonyms and Identifiers
A list of synonyms and chemical identifiers is provided in the table below for cross-referencing in various databases and publications.
| Identifier Type | Value |
| CAS Number | 110860-60-1[1] |
| PubChem CID | 15140326[1] |
| Molecular Formula | C₆H₉N₃O₂[1] |
| InChI | InChI=1S/C6H9N3O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,7H2,1-2H3[1] |
| InChIKey | UTGQTDLLIDYCAB-UHFFFAOYSA-N[1] |
| Canonical SMILES | COC(=O)C1=CNN(C)C1=N |
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its application in drug discovery and development, influencing factors such as solubility, absorption, and distribution.
| Property | Value | Unit |
| Molecular Weight | 155.15[1] | g/mol |
| XLogP3 | 0.3 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 155.069476538[1] | Da |
| Monoisotopic Mass | 155.069476538[1] | Da |
| Topological Polar Surface Area | 70.1[1] | Ų |
| Heavy Atom Count | 11 | |
| Complexity | 162[1] |
Experimental Protocols: Synthesis
The following section details a plausible synthetic route for this compound, adapted from a patented process for the corresponding ethyl ester.[2] This protocol is provided for informational purposes and should be performed by qualified personnel in a suitable laboratory setting.
Synthesis of this compound
Reaction Scheme:
A plausible reaction for the synthesis.
Materials:
-
Methyl 2-cyano-3-ethoxyacrylate
-
40% Methylhydrazine aqueous solution[2]
-
Toluene
-
Chilled brine
Procedure:
-
In a suitable reactor, dissolve methyl 2-cyano-3-ethoxyacrylate in toluene with stirring.
-
Prepare a dropping funnel with a 40% aqueous solution of methylhydrazine.
-
Initiate cooling of the reactor using a chilled brine bath to maintain a temperature of 20-25°C.
-
Slowly add the methylhydrazine solution to the reactor, ensuring the internal temperature is maintained between 22-30°C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for 1-3 hours.
-
Following the insulation period, gradually heat the reaction mixture to reflux temperature and maintain reflux for 2 hours.
-
After the reflux is complete, cool the reaction mixture to 9-10°C.
-
The precipitated product is collected by filtration.
-
The filter cake is then dried to yield the final product, this compound.
Potential Biological Activity and Signaling Pathways
While direct experimental data on the biological activity of this compound is limited in the public domain, the broader class of 5-aminopyrazole derivatives has been extensively investigated, revealing a range of significant biological activities.
Analog Activity Profile
-
IRAK4 Inhibition: Several 5-aminopyrazole derivatives have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).[3] IRAK4 is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, which play a central role in the innate immune response.[3][4][5][6]
-
FGFR Inhibition: A number of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as pan-Fibroblast Growth Factor Receptor (FGFR) covalent inhibitors.[7] Aberrant FGFR signaling is implicated in various cancers.[7][8]
-
NAMPT Activation: Certain pyrazole-containing compounds have been reported as potent activators of Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[9] NAMPT activation is an attractive therapeutic target for diseases associated with metabolic and age-related decline.[9]
Postulated Signaling Pathway Involvement: IRAK4 Signaling
Given the prevalence of IRAK4 inhibition among its structural analogs, it is plausible that this compound could modulate the IRAK4 signaling pathway. Below is a diagram illustrating the canonical IRAK4 signaling cascade.
The IRAK4 signaling pathway, a potential target.
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in molecules with significant therapeutic potential. Based on the activities of its close analogs, this compound warrants further investigation as a potential modulator of key signaling pathways involved in inflammation, oncology, and metabolic diseases. The information provided in this guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this and related compounds.
References
- 1. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
"biological activity of 5-aminopyrazole derivatives"
An In-depth Technical Guide to the Biological Activity of 5-Aminopyrazole Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-aminopyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] These derivatives serve as versatile precursors for a multitude of bioactive compounds, including fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines.[1][3] The inherent structural features of the 5-aminopyrazole ring allow for diverse substitutions, leading to a wide spectrum of pharmacological activities.[4] Compounds incorporating this scaffold have demonstrated potent efficacy as anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory agents.[1][5] The recent clinical approval of the 5-aminopyrazole-based drug Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, underscores the therapeutic potential of this chemical class.[6][7] This guide provides a comprehensive overview of the key biological activities of 5-aminopyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
5-Aminopyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[6][8] Their mechanisms of action are diverse, often involving the inhibition of critical cellular signaling pathways. Key targets include protein kinases, tubulin polymerization, and regulators of the cell cycle.[9][10][11]
Kinase Inhibition
A primary mechanism of anticancer action is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[12] Derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), p38 MAP kinase, and Cyclin-Dependent Kinases (CDKs).[5][10][13]
A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, showing efficacy against both wild-type and drug-resistant gatekeeper mutant forms of the enzyme.[13] Similarly, aryl azo imidazo[1,2-b]pyrazole derivatives synthesized from 5-aminopyrazoles have shown potent activity against breast cancer cells.[1]
Cell Cycle Arrest and Apoptosis
Certain pyrazole-indole hybrids derived from 5-aminopyrazoles induce cell cycle arrest and apoptosis in cancer cells.[11] Flow cytometry analysis of HepG2 liver cancer cells treated with potent derivatives revealed an accumulation of cells in the G2/M phase and an increase in the apoptotic cell population. This is often accompanied by the modulation of key regulatory proteins like caspases, Bcl-2, and Bax.[11]
Quantitative Data: Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Assay | Result (IC₅₀) | Reference |
| Aryl azo imidazo[1,2-b]pyrazole 26a | MCF-7 (Breast) | Not Specified | 6.1 ± 0.4 µM | [1] |
| Aryl azo imidazo[1,2-b]pyrazole 26b | MCF-7 (Breast) | Not Specified | 8.0 ± 0.5 µM | [1] |
| Aryl azo imidazo[1,2-b]pyrazole 26c | MCF-7 (Breast) | Not Specified | 7.4 ± 0.3 µM | [1] |
| Doxorubicin (Reference) | MCF-7 (Breast) | Not Specified | 10.3 ± 0.8 µM | [1] |
| 5AP Derivative 22 | HCT-116 (Colorectal) | MTT | 3.18 µM | [5] |
| 5AP Derivative 22 | MCF-7 (Breast) | MTT | 4.63 µM | [5] |
| Chloroacetanilide derivative 8 | Hep-G2 (Liver) | SRB | 3.6 µM | [12] |
| Enamine 19 | Hep-G2 (Liver) | SRB | 17.7 µM | [12] |
| Pyrazolopyrimidine 16 | Hep-G2 (Liver) | SRB | 24.4 µM | [12] |
| Pan-FGFR Inhibitor 10h | NCI-H520 (Lung) | Not Specified | 19 nM | [13] |
| Pan-FGFR Inhibitor 10h | SNU-16 (Gastric) | Not Specified | 59 nM | [13] |
| Pan-FGFR Inhibitor 10h | KATO III (Gastric) | Not Specified | 73 nM | [13] |
| Pyrazole-indole hybrid 7a | HepG2 (Liver) | MTT | 6.1 ± 1.9 µM | [11] |
| Pyrazole-indole hybrid 7b | HepG2 (Liver) | MTT | 7.9 ± 1.9 µM | [11] |
| Pyrazole-indole hybrids (various) | MCF-7 (Breast) | MTT | 10.6 to 63.7 µM | [11] |
Anti-inflammatory Activity
Inflammation is a complex biological process involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[14] 5-Aminopyrazole derivatives have been developed as potent anti-inflammatory agents, often acting as selective inhibitors of the COX-2 isozyme.[5][15] This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[14]
Some derivatives exhibit a multi-target approach, simultaneously inhibiting COX-2, 5-LOX, and carbonic anhydrase (CA) isoforms associated with inflammation.[15]
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Target Enzyme | Assay | Result (IC₅₀ / Kᵢ) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib Analogue 35a | COX-2 | Colorimetric | IC₅₀ = 0.55 µM | Not Specified | [5] |
| Celecoxib Analogue 35b | COX-2 | Colorimetric | IC₅₀ = 0.61 µM | Not Specified | [5] |
| Celecoxib (Reference) | COX-2 | Colorimetric | IC₅₀ = 0.83 µM | Not Specified | [5] |
| Pyrazole 7a | COX-2 | Not Specified | IC₅₀ = 49 nM | 212.24 | [15] |
| Pyrazole 7a | 5-LOX | Not Specified | IC₅₀ = 2.4 µM | - | [15] |
| Pyrazole 7a | hCA IX | Not Specified | Kᵢ = 13.0 - 82.1 nM | - | [15] |
| Pyrazole 7a | hCA XII | Not Specified | Kᵢ = 5.8 - 62.0 nM | - | [15] |
| Pyrazole 7b | COX-2 | Not Specified | IC₅₀ = 60 nM | 208.33 | [15] |
| Pyrazole 7b | 5-LOX | Not Specified | IC₅₀ = 1.9 µM | - | [15] |
| Pyrazole 7j | COX-2 | Not Specified | IC₅₀ = 60 nM | 158.33 | [15] |
| Pyrazole 7j | 5-LOX | Not Specified | IC₅₀ = 2.5 µM | - | [15] |
Antimicrobial Activity
The 5-aminopyrazole scaffold is present in numerous compounds with significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[1][16][17] The versatility of the pyrazole ring allows for the synthesis of hybrids, such as pyrazole-thiazolidine and pyrazole-imidazothiadiazole derivatives, which can exhibit enhanced antimicrobial potency, even against multi-drug resistant (MDR) strains.[18][19]
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microorganism | Result (MIC µg/mL) | Reference |
| Derivative 3c | Staphylococcus genus (MDR) | 32 - 64 | [16] |
| Derivative 4b | Staphylococcus genus (MDR) | 32 - 64 | [16] |
| Derivative 3c | Mycobacterium tuberculosis | Moderate Activity | [16] |
| Derivative 4a | Mycobacterium tuberculosis (including MDR) | Moderate Activity | [16] |
| Pyrazole-thiadiazine 21a | Antibacterial | 62.5 - 125 | [20] |
| Pyrazole-thiadiazine 21a | Antifungal | 2.9 - 7.8 | [20] |
| Imidazothiadiazole Hybrid 21c | Multi-drug resistant bacteria | 0.25 | [19] |
| Imidazothiadiazole Hybrid 23h | Multi-drug resistant bacteria | 0.25 | [19] |
| Gatifloxacin (Reference) | Multi-drug resistant bacteria | 1 | [19] |
Other Biological Activities
Beyond the major areas described, 5-aminopyrazole derivatives have shown a range of other important biological effects.
-
Antioxidant Activity : Several derivatives exhibit potent radical scavenging properties. Imidazo[1,2-b]pyrazole derivatives have shown antioxidant inhibition percentages up to 75.3%, comparable to ascorbic acid.[1][4]
-
Antiviral Activity : Fused pyrazole derivatives have been investigated for their effects against viruses, such as the avian influenza virus.[4]
-
Analgesic Activity : Certain 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles have been screened for in vivo analgesic properties using models like the acetic-acid induced writhing test in mice.[21][22]
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of the biological activities of novel compounds.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][11][23]
-
Cell Seeding : Plate human cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Treatment : Prepare serial dilutions of the 5-aminopyrazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Protocol: Antimicrobial Screening (Agar Diffusion Method)
The agar diffusion method (disk or well) is a standard procedure for evaluating the antimicrobial activity of chemical compounds.[20][24]
-
Medium Preparation : Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation : Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Compound Application :
-
Disk Diffusion : Impregnate sterile paper disks with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the inoculated agar surface.
-
Well Diffusion : Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer. Add a defined volume of the test compound solution into each well.
-
-
Controls : Include a negative control (solvent only) and a positive control (a standard antibiotic like Chloramphenicol or an antifungal like Clotrimazole).[20]
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).
-
Measurement : Measure the diameter of the zone of inhibition (the clear area around the disk/well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
-
MIC Determination : To quantify activity, a broth microdilution method is often subsequently performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible microbial growth.
Conclusion
5-Aminopyrazole and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic tractability allows for the creation of large libraries of molecules that can be tailored to interact with a wide array of biological targets.[2] The extensive research into their anticancer, anti-inflammatory, and antimicrobial properties has yielded numerous potent lead compounds.[1][5][16] The continued exploration of this scaffold, aided by structure-activity relationship (SAR) studies, computational modeling, and multi-target drug design strategies, holds immense promise for the development of next-generation therapeutics to address pressing medical needs.[6][15]
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Spectral Data of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Due to the limited availability of published experimental data for this specific compound, this report presents the spectral data for its close structural analog, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, and offers predicted data for the target methyl ester based on established principles of spectroscopy. This document includes tabulated spectral data, detailed experimental protocols for spectral acquisition, and visualizations to illustrate the molecular structure and data acquisition workflow.
Chemical Structure and Overview
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The accurate interpretation of its spectral data is crucial for its identification, purity assessment, and structural elucidation.
Chemical Structure:
Caption: Chemical structure of this compound.
Spectral Data
The following tables summarize the experimental spectral data for the ethyl ester analog, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, and provide predicted values for the target methyl ester.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR) Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted for Methyl Ester (δ) ppm |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | ~7.5 | s | 1H | Pyrazole C3-H | ~7.5 |
| ~5.5 | br s | 2H | -NH₂ | ~5.5 | |
| 4.22 | q | 2H | -O-CH₂-CH₃ | N/A | |
| 3.65 | s | 3H | N-CH₃ | 3.65 | |
| 1.30 | t | 3H | -O-CH₂-CH₃ | N/A | |
| N/A | N/A | N/A | N/A | ~3.7 (s, 3H, -O-CH₃) |
-
¹³C NMR (Carbon-13 NMR) Data
| Compound | Chemical Shift (δ) ppm | Assignment | Predicted for Methyl Ester (δ) ppm |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | ~165 | C=O (ester) | ~165 |
| ~155 | Pyrazole C5-NH₂ | ~155 | |
| ~140 | Pyrazole C3 | ~140 | |
| ~95 | Pyrazole C4 | ~95 | |
| 59.5 | -O-CH₂-CH₃ | N/A | |
| 34.5 | N-CH₃ | 34.5 | |
| 14.5 | -O-CH₂-CH₃ | N/A | |
| N/A | N/A | ~51 (-O-CH₃) |
Note: Predicted values for the methyl ester are based on the substitution of the ethyl group with a methyl group. The chemical shift of the ester methyl group is expected to be around 3.7 ppm in ¹H NMR and 51 ppm in ¹³C NMR. The other chemical shifts are expected to be very similar to the ethyl ester analog.
2.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amino group) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| ~1700 | Strong | C=O stretching (ester) |
| ~1620 | Medium | N-H bending (amino group) |
| ~1580 | Medium | C=N, C=C stretching (ring) |
| 1250-1000 | Strong | C-O stretching (ester) |
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| m/z | Relative Intensity (%) | Assignment |
| 155 | High | [M]⁺ (Molecular ion) |
| 124 | Moderate | [M - OCH₃]⁺ or [M - CH₃ - O]⁺ |
| 96 | Moderate | [M - COOCH₃]⁺ |
| Other Peaks | Varies | Further fragmentation of the pyrazole ring |
Note: The mass spectrum is for the ethyl ester analog, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, which has a molecular weight of 169.18 g/mol . The predicted molecular ion peak for this compound would be at m/z = 155.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
3.1. NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in an NMR tube. The choice of solvent depends on the solubility of the compound. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
3.2. Infrared (IR) Spectroscopy
For a solid sample, the spectrum is typically obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
3.3. Mass Spectrometry (MS)
The mass spectrum is typically obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).
Visualizations
4.1. General Workflow for Spectral Data Acquisition
The following diagram illustrates the general workflow for obtaining the spectral data described in this guide.
Caption: A flowchart illustrating the general workflow for acquiring and analyzing spectral data.
4.2. Key Structural Correlations in NMR Spectroscopy
The following diagram highlights the key atoms and their relationships, which are crucial for interpreting the NMR spectra.
Caption: Diagram showing key proton and carbon environments for NMR spectral assignment.
The Aminopyrazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Application of Aminopyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold has emerged as a cornerstone in medicinal chemistry, underpinning the development of numerous targeted therapies. Its unique structural and electronic properties make it a versatile building block for potent and selective inhibitors of various enzyme classes, particularly protein kinases. This technical guide provides a comprehensive overview of the discovery and history of aminopyrazole compounds, details key experimental protocols for their synthesis and evaluation, presents quantitative biological data for prominent derivatives, and visualizes the intricate signaling pathways they modulate.
A Historical Perspective: From Classical Synthesis to a Kinase-Targeting Powerhouse
The story of aminopyrazoles is intrinsically linked to the broader history of pyrazole chemistry. The initial synthesis of the pyrazole ring is credited to German chemist Ludwig Knorr in 1883.[1][2] Knorr's synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, laid the groundwork for the exploration of this heterocyclic family.[1][2]
While early investigations in the 20th century explored the fundamental chemistry of azole derivatives, including the first syntheses of 3-aminopyrazole, the true potential of the aminopyrazole scaffold in drug discovery was not fully realized until much later.[3] These early syntheses often involved the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents.[3]
The modern era of aminopyrazole research has been dominated by their application as kinase inhibitors. The amino group provides a crucial hydrogen bond donor, enabling these compounds to anchor within the ATP-binding site of kinases, while the pyrazole ring itself serves as a stable and synthetically tractable core for further functionalization. This has led to the development of potent inhibitors targeting a range of kinases implicated in cancer and other diseases, including Fibroblast Growth Factor Receptors (FGFR), Leucine-Rich Repeat Kinase 2 (LRRK2), and Aurora kinases.
Synthetic Methodologies: Crafting the Aminopyrazole Core
The synthesis of aminopyrazole derivatives is well-established, with several reliable methods available to researchers. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Procedure for the Synthesis of 3(5)-Aminopyrazoles
One of the most common methods for synthesizing 3(5)-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile or an α,β-unsaturated nitrile.[4][5]
Experimental Protocol: Synthesis of 3(5)-Aminopyrazole
This procedure represents a convenient synthesis of 3(5)-aminopyrazole using readily available starting materials.[6]
-
Step A: Synthesis of β-Cyanoethylhydrazine: To a 2-L two-necked flask fitted with a thermometer and a pressure-equalizing funnel, add a large magnetic stirring bar and 417 g (6.00 moles of N₂H₄·H₂O) of 72% aqueous hydrazine hydrate. Gradually add 318 g (6.00 moles) of acrylonitrile with stirring over 2 hours, maintaining the internal temperature at 30–35°C with occasional cooling. Remove water by distillation at 40 mm Hg at a bath temperature of 45–50°C to yield β-cyanoethylhydrazine as a yellow oil.[6]
-
Step B: Synthesis of 3-Imino-1-(p-tolylsulfonyl)pyrazolidine: In a 2-L three-necked flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing funnel, place a solution of 126 g (1.50 moles) of sodium bicarbonate in 600 ml of water. Add 127.5 g (1.50 moles) of β-cyanoethylhydrazine with stirring. Increase the stirring rate and add a solution of 229 g (1.20 moles) of p-toluenesulfonyl chloride in 400 ml of benzene containing 0.5 g of sodium dodecylbenzenesulfonate at once. Add three further portions of sodium bicarbonate sequentially: 25.2 g (0.30 mole) after 15 minutes, 16.8 g (0.20 mole) after 30 minutes, and 16.8 g (0.20 mole) after 55 minutes. Stir the mixture for 5 hours at 18–25°C. Add 8.4 g (0.10 mole) of sodium bicarbonate, then 200 ml of ether, and continue stirring for another hour. Collect the solid by filtration, wash with water and then ether, and dry to obtain 3-imino-1-(p-tolylsulfonyl)pyrazolidine.[6]
-
Step C: Synthesis of 3(5)-Aminopyrazole p-Toluenesulfonate: In a 1-L flask, place 239 g (1.00 mole) of 3-imino-1-(p-tolylsulfonyl)pyrazolidine and 400 ml of absolute ethanol. Heat the stirred mixture to 60–65°C on a water bath, then add 57 g (1.0 mole) of glacial acetic acid. A vigorous exothermic reaction occurs, and the temperature rises to about 100°C. After the exothermic reaction subsides, heat the mixture at reflux for 30 minutes. Cool the mixture to room temperature and then in an ice bath. Collect the precipitated salt by filtration, wash with ethanol and then ether, and dry.[6]
-
Step D: Synthesis of 3(5)-Aminopyrazole: To a 500-ml. flask, add 255 g. (1.00 mole) of 3(5)-aminopyrazole p-toluenesulfonate and a solution of 60 g. (1.5 moles) of sodium hydroxide in 150 ml. of water. Swirl the flask to dissolve the solids. Remove the solvent by distillation, with the final traces removed at a bath temperature of 50°C (20 mm Hg) to give 3(5)-aminopyrazole as a light yellow oil. Purify by distillation.[6]
General Procedure for the Synthesis of 5-Aminopyrazoles
The condensation of β-ketonitriles with hydrazines is a versatile method for preparing 5-aminopyrazoles.[7][8]
Experimental Protocol: Synthesis of 5-Amino-3-aryl-1H-pyrazoles
This protocol describes the synthesis of 5-amino-3-aryl-1H-pyrazoles from a benzoylacetonitrile derivative.[8]
-
Step 1: Synthesis of substituted 1-aminocinnamonitriles: A base-catalyzed reaction of benzoylacetonitrile and acetonitrile is performed to yield the corresponding 1-aminocinnamonitrile.
-
Step 2: Cyclization with substituted phenylhydrazines: The substituted 1-aminocinnamonitrile is reacted with a substituted phenylhydrazine to yield the 5-amino-3-aryl-1H-pyrazole.
-
Step 3 (Optional): Amide derivative formation: The resulting aminopyrazole can be further treated with a substituted benzoyl chloride in a suitable solvent like dichloromethane (DCM) to prepare the corresponding N-(1,3-diaryl-1H-pyrazol-5-yl)benzamide.[8]
Biological Activity and Quantitative Data
Aminopyrazole derivatives have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer. The following tables summarize key quantitative data for representative aminopyrazole-based inhibitors against FGFR, LRRK2, and Aurora kinases.
Table 1: Inhibitory Activity of Aminopyrazole Derivatives against FGFR
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| Compound 6 | FGFR3 (WT) | - | BaF3-FGFR3 (WT) | <1 | [9] |
| FGFR3 (V555M) | <1 | BaF3-FGFR3 (V555M) | <1 | [9] | |
| FGFR2 (WT) | - | BaF3-FGFR2 (WT) | <1 | [9] | |
| FGFR2 (V564F) | - | BaF3-FGFR2 (V564F) | <1 | [9] | |
| FGFR1 | - | - | - | [9] | |
| FGFR4 | - | - | - | [9] | |
| Compound 19 | FGFR3 (WT) | - | BaF3-FGFR3 (WT) | 1.1 | [9] |
| FGFR3 (V555M) | 1.1 | BaF3-FGFR3 (V555M) | 1.1 | [9] | |
| FGFR2 (WT) | - | BaF3-FGFR2 (WT) | 1.1 | [9] | |
| FGFR2 (V564F) | - | BaF3-FGFR2 (V564F) | 1.1 | [9] |
Table 2: Inhibitory Activity of Aminopyrazole Derivatives against LRRK2
| Compound | Target Kinase | Ki (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| Compound 6 | LRRK2 | 8.6 | - | 130 | [10] |
| Compound 18 | LRRK2 | 8.6 | - | 28 | [10] |
Table 3: Inhibitory Activity of Aminopyrazole Derivatives against Aurora Kinases
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| Compound 1 | Aurora A | - | BaF3-FGFR3 (WT) | 0.2 | [9] |
| Aurora A | - | BaF3-FGFR3 (V555M) | 0.2 | [9] |
Experimental Protocols for Biological Evaluation
The biological evaluation of aminopyrazole-based kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the in vitro inhibitory activity of compounds against a target kinase.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often detected using methods like FRET (Förster Resonance Energy Transfer) or luminescence (e.g., ADP-Glo™ assay).
-
Materials:
-
Recombinant kinase enzyme
-
Specific peptide or protein substrate
-
ATP (at a concentration near the Km for the kinase)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Detection reagents (e.g., FRET antibodies, ADP-Glo™ reagents)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the kinase and test compound to the wells of a microplate and incubate to allow for binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]
-
Visualizing the Mechanism of Action: Signaling Pathways and Drug Discovery Workflows
Understanding the signaling pathways modulated by aminopyrazole inhibitors and the workflow of their discovery is crucial for rational drug design and development.
Key Signaling Pathways
Aminopyrazole-based inhibitors have been developed to target several critical signaling pathways involved in cell proliferation, survival, and differentiation.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: LRRK2 Signaling in Parkinson's Disease.
Caption: Aurora Kinase Signaling in Mitosis.
Drug Discovery Workflow
The development of aminopyrazole-based kinase inhibitors typically follows a structured drug discovery workflow, from initial hit identification to lead optimization and preclinical evaluation.
Caption: Aminopyrazole Inhibitor Drug Discovery Workflow.
Conclusion
The aminopyrazole scaffold has proven to be a remarkably fruitful starting point for the development of targeted therapies. Its rich history, versatile synthesis, and favorable pharmacological properties have solidified its status as a privileged structure in medicinal chemistry. As our understanding of the molecular drivers of disease continues to expand, it is certain that the aminopyrazole core will continue to be a valuable tool in the design of the next generation of precision medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its molecular properties and provide a logical framework for its identification.
Physicochemical Data
The fundamental molecular attributes of this compound are summarized below. These data points are critical for experimental design, analytical method development, and computational modeling.
| Parameter | Value | Reference |
| Molecular Formula | C6H9N3O2 | [1] |
| Molecular Weight | 155.15 g/mol | [1] |
Logical Relationship Diagram
The following diagram illustrates the hierarchical relationship between the compound's name and its core molecular properties. This visualization provides a clear and logical flow from nomenclature to fundamental chemical data.
References
Navigating the Solubility Landscape of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, is fundamental for its advancement through the development pipeline. Solubility impacts formulation, bioavailability, and the design of subsequent in vitro and in vivo studies.
This technical guide addresses the solubility of this compound. It is important to note that as of the compilation of this document, specific quantitative solubility data for this compound in a range of solvents is not extensively available in published literature. Therefore, this guide provides a comprehensive framework for researchers to determine its solubility profile. The guide covers the general solubility characteristics of pyrazole derivatives, detailed experimental protocols for solubility determination, and a logical workflow to approach this critical analysis.
Physicochemical Properties of this compound
A summary of the computed physicochemical properties of this compound is presented below. These properties can provide initial insights into its potential solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | PubChem[1] |
| Molecular Weight | 155.15 g/mol | PubChem[1] |
| IUPAC Name | methyl 5-amino-1-methylpyrazole-4-carboxylate | PubChem[1] |
| CAS Number | 110860-60-1 | PubChem[1] |
| XLogP3-AA (Predicted) | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
The positive XLogP3-AA value suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates the potential for interaction with polar solvents.
General Solubility of Pyrazole Derivatives
Pyrazole and its derivatives are a class of heterocyclic compounds with a wide range of biological activities. Their solubility is influenced by the nature of the substituents on the pyrazole ring.[2] Generally, pyrazoles are considered to have lower lipophilicity compared to their benzene bioisosteres, which can contribute to improved aqueous solubility.[2]
Common solvents used in the synthesis and purification of pyrazole derivatives, which can be indicative of their solubility, include:
-
Ethanol
-
Methanol
-
Acetone
-
Toluene
-
Dichloromethane
-
Acetonitrile
The solubility of pyrazole derivatives is also dependent on factors such as temperature and the pH of the medium.[3] For ionizable compounds, solubility can be significantly affected by the pH of the aqueous solution.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, the following established experimental protocols are recommended.
Equilibrium Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound at equilibrium.
Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, etc.)
-
Vials with screw caps
-
Constant temperature shaker bath
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.[4][5]
Objective: To determine the concentration at which a compound precipitates when added from a DMSO stock solution to an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Plate shaker
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Transfer a small volume (e.g., 2 µL) of each dilution to another 96-well plate containing the aqueous buffer in each well. This results in a small, consistent final concentration of DMSO (e.g., 1-2%).
-
Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader.
-
The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.[4]
Data Presentation
All quantitative solubility data obtained from the experimental protocols should be summarized in a structured table for clear comparison.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | 25 | Data to be determined | Data to be determined | Equilibrium |
| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined | Equilibrium |
| Ethanol | 25 | Data to be determined | Data to be determined | Equilibrium |
| Methanol | 25 | Data to be determined | Data to be determined | Equilibrium |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Equilibrium |
| Other Solvents | 25 | Data to be determined | Data to be determined | Equilibrium |
| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined | Kinetic |
Mandatory Visualization
The following diagram illustrates a general workflow for determining the solubility of this compound.
Caption: General workflow for determining the solubility of a research compound.
Conclusion
References
- 1. This compound | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solubility Test | AxisPharm [axispharm.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Technical Guide to the Crystal Structure Analysis of Aminopyrazole Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopyrazole scaffolds are pivotal structural motifs in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling pathways in oncology and inflammatory diseases. A thorough understanding of their three-dimensional structure at the atomic level is fundamental to elucidating structure-activity relationships (SAR) and advancing rational drug design. This technical guide provides a comprehensive overview of the crystal structure analysis of aminopyrazole compounds. It details the experimental protocols for single-crystal X-ray diffraction, presents a comparative analysis of crystallographic data for representative compounds, and explores the critical role of this analysis in the context of structure-based drug design. Particular focus is given to the intermolecular interactions that govern crystal packing and the specific binding modes of aminopyrazole derivatives in complex with protein targets such as Fibroblast Growth Factor Receptors (FGFR) and Janus kinases (JAKs).
Introduction
The pyrazole ring system is a versatile heterocyclic scaffold widely employed in the development of therapeutic agents.[1] The addition of an amino group to this nucleus gives rise to aminopyrazoles, a class of compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Many aminopyrazole-based drugs function as kinase inhibitors, and their efficacy is intimately linked to their specific three-dimensional conformation and ability to interact with the ATP-binding pocket of target enzymes.[3][4][5]
Crystal structure analysis, primarily through single-crystal X-ray diffraction, is the definitive method for determining the precise atomic arrangement of these compounds in the solid state.[6][7] This information is invaluable for:
-
Confirming molecular structure and stereochemistry.
-
Understanding intermolecular interactions that influence solubility and crystal packing.
-
Providing empirical data for computational modeling and structure-based drug design (SBDD).[3]
-
Elucidating binding modes when co-crystallized with target proteins, which is crucial for optimizing inhibitor potency and selectivity.[2]
This guide will walk through the core methodologies of crystal structure determination and showcase its application to aminopyrazole compounds, bridging the gap between synthesis and biological function.
Experimental Protocols: From Compound to Crystal Structure
The determination of a molecular crystal structure from a polycrystalline (powder) or single-crystal sample is a multi-step process. While single-crystal X-ray diffraction is the gold standard for its precision, advancements in hardware and software have also made structure determination from powder diffraction data a powerful tool, especially when suitable single crystals cannot be obtained.[8][9] The generalized workflow is applicable to many organic compounds, including aminopyrazoles.
2.1. Crystallization The primary prerequisite for single-crystal X-ray analysis is the growth of a high-quality crystal, typically 0.1-0.5 mm in size, free of significant defects. For aminopyrazole compounds, this is generally achieved through standard organic chemistry techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) is allowed to evaporate slowly at room temperature.[10]
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: A layer of a less dense anti-solvent is carefully added on top of a concentrated solution of the compound, with crystallization occurring at the interface.
2.2. X-ray Data Collection A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled, typically to 100-150 K, to minimize thermal motion of the atoms and protect it from radiation damage. The instrument rotates the crystal through a series of orientations while a detector records the positions and intensities of the diffracted X-ray beams.
2.3. Structure Solution and Refinement The collected diffraction data are processed to determine the unit cell dimensions and space group.[9] The initial atomic positions are then determined using computational methods. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[11] The quality of the final structure is assessed by metrics such as the R-factor (Rgt(F)), which should ideally be below 0.05 for a well-resolved structure.[10]
Crystallographic Data of Aminopyrazole Compounds
The structural diversity of aminopyrazole derivatives leads to a variety of crystal packing arrangements. The following table summarizes crystallographic data for several representative compounds, illustrating common crystal systems and space groups.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Ref. |
| 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide | C₄H₇N₅O | Monoclinic | P2₁ | 4.855(3) | 9.026(5) | 7.092(4) | 103.267(7) | 302.5(3) | 2 | [10] |
| 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | C₁₁H₁₁N₃O₃ | Triclinic | P-1 | 7.0429(3) | 8.3564(3) | 10.0270(4) | 82.559(1) | 563.39(4) | 2 | [12] |
| bis(3-aminopyrazole-κN¹)bis(3-aminopyrazole-κN²)bis(nitrato-κO)copper(II) | [Cu(NO₃)₂(C₃H₅N₃)₄] | Monoclinic | P2₁/n | 8.357(2) | 11.042(3) | 10.518(3) | 92.54(3) | 968.3(4) | 2 | [13] |
Note: For the triclinic system of the second entry, α = 74.453(1)° and γ = 83.076(1)°.[12]
Analysis of Intermolecular Interactions
The crystal packing of aminopyrazoles is predominantly directed by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions.[12][13]
-
Hydrogen Bonding: The amino group (-NH₂) and the pyrazole ring nitrogens are excellent hydrogen bond donors and acceptors. This leads to the formation of robust motifs like N-H···N and N-H···O bonds, which often form chains or dimeric structures that stabilize the crystal lattice.[12][13] In the structure of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, for instance, O-H···O interactions form carboxylic acid inversion dimers.[12]
-
π-π Stacking: The aromatic pyrazole and any appended phenyl rings can engage in π-π stacking interactions. These are typically weaker than hydrogen bonds but contribute significantly to the overall packing efficiency.[12]
-
Other Contacts: Weaker C-H···N, C-H···O, and van der Waals forces (quantified as H···H and C···H contacts) also play a role in defining the crystal architecture.[12][13] For one aminopyrazole derivative, H···H interactions accounted for 41.5% of the intermolecular contacts, highlighting their importance in the overall crystal packing.[12]
Application in Drug Development and Signaling Pathways
Crystal structure analysis is indispensable in modern drug discovery, particularly for kinase inhibitors, where aminopyrazoles are a prominent scaffold.[4][14] By obtaining the crystal structure of an inhibitor bound to its target kinase, researchers can visualize the precise binding mode, identify key interactions, and rationally design modifications to improve potency, selectivity, and pharmacokinetic properties.[3]
Targeting the FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) pathway is often dysregulated in various cancers. Aminopyrazole derivatives have been developed as potent FGFR inhibitors.[3] X-ray crystallography of these inhibitors in complex with FGFR reveals how the aminopyrazole core acts as a "hinge-binder," forming hydrogen bonds with the kinase hinge region, while other parts of the molecule can be modified to target specific pockets or even form covalent bonds with nearby cysteine residues to achieve irreversible inhibition.[3]
Targeting the JAK/STAT Signaling Pathway
The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical target in cancer and inflammatory diseases. Abnormal activation of this pathway is linked to various malignancies.[4] Aminopyrazole derivatives have been designed as potent inhibitors of JAK family kinases. Structural analysis of these inhibitors would confirm their binding mode in the ATP-binding site, guiding the optimization of substituents on the pyrazole ring to achieve selectivity among the different JAK isoforms.[4]
Conclusion
The crystal structure analysis of aminopyrazole compounds provides fundamental insights that are critical for both materials science and medicinal chemistry. By elucidating the precise three-dimensional arrangement of atoms and the nature of intermolecular forces, this technique confirms chemical synthesis and provides a roadmap for understanding and predicting the solid-state properties of these materials. In the realm of drug development, crystallographic data is the cornerstone of structure-based design, enabling the creation of highly potent and selective inhibitors targeting critical disease pathways. As synthetic methodologies continue to produce novel aminopyrazole derivatives, crystal structure analysis will remain an essential tool for unlocking their full therapeutic potential.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN 1)bis(3-aminopyrazole-κN 2)bis(nitrato-κO)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"synthesis of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate from β-keto esters"
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aminopyrazole derivatives are crucial heterocyclic scaffolds in medicinal chemistry and agrochemicals, valued for their diverse biological activities. The target compound, Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, serves as a versatile building block for the synthesis of more complex molecules. The most established and efficient method for synthesizing 5-aminopyrazoles involves the cyclocondensation reaction between a β-keto ester equivalent and a hydrazine derivative.
This protocol details the synthesis of this compound from Methyl 2-cyano-3-ethoxyacrylate, a functional equivalent of a β-keto ester, and a methylhydrazine solution. A significant challenge in the synthesis of N-substituted pyrazoles using monosubstituted hydrazines like methylhydrazine is the potential formation of two regioisomers.[1] However, studies involving the reaction of (ethoxymethylene)malononitrile, a closely related substrate, with aryl hydrazines have shown excellent regioselectivity, yielding the 5-amino pyrazole as the exclusive product.[2] This suggests that the electronic properties of the starting acrylate strongly direct the cyclization to the desired isomer. The following protocol is adapted from an established process for the corresponding ethyl ester, which boasts simplicity, high yield, and minimal waste generation.[3]
Reaction Scheme
The synthesis proceeds via a cyclocondensation reaction. Initially, the more nucleophilic nitrogen of methylhydrazine attacks the enol ether carbon of the acrylate, followed by an intramolecular cyclization where the second nitrogen attacks the nitrile carbon.
Caption: Chemical reaction for the synthesis of the target pyrazole.
Data Presentation: Reaction Parameters
The following table summarizes the optimized reaction conditions for the synthesis of the analogous ethyl ester, which are directly applicable to the synthesis of the methyl ester.[3]
| Parameter | Value / Condition |
| Starting Materials | Methyl 2-cyano-3-ethoxyacrylate, 40% Methylhydrazine (aq.) |
| Solvent | Toluene |
| Temperature Control | |
| - Addition Phase | 22-30 °C |
| - Reflux Phase | Reflux temperature of Toluene (~111 °C) |
| Reaction Time | |
| - Post-addition Holding | 1-3 hours |
| - Reflux | 2 hours |
| Product Isolation | Cooling to 9-10 °C, Filtration |
| Reported Yield | High product yield |
Note: While the cited patent claims a "high product yield," specific quantitative data is not provided.[3] Syntheses of similar 3-aminopyrazole-4-carboxylates using hydrazine hydrate report yields as high as 92%.[4]
Experimental Workflow
The overall experimental process is a straightforward one-pot synthesis involving controlled addition, reaction at elevated temperature, and product isolation via crystallization.
Caption: Overall workflow for the one-pot pyrazole synthesis.
Detailed Experimental Protocol
This protocol is adapted from the synthesis process for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[3]
Materials:
-
Methyl 2-cyano-3-ethoxyacrylate
-
40% Methylhydrazine aqueous solution
-
Toluene
-
Chilled water (for cooling)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Condenser
-
Heating mantle
-
Cooling bath (e.g., ice-water or a chiller)
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Reactant Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add Methyl 2-cyano-3-ethoxyacrylate and toluene. Stir the mixture until the acrylate is fully dissolved.
-
Controlled Addition: Begin cooling the flask using a chilled water or brine bath to bring the internal temperature down to 20-25 °C.
-
Charge the dropping funnel with the 40% methylhydrazine aqueous solution.
-
Begin the dropwise addition of the methylhydrazine solution to the stirred toluene solution. Carefully control the addition rate to maintain the internal reaction temperature between 22 °C and 30 °C.
-
Holding Period: Once the addition is complete, continue stirring the reaction mixture at 22-30 °C for an insulation period of 1 to 3 hours.
-
Reflux: After the holding period, attach a condenser to the flask and begin heating the mixture. Slowly raise the temperature to the reflux point of toluene (approximately 111 °C).
-
Maintain the reaction at reflux with continuous stirring for 2 hours.
-
Crystallization and Isolation: After the reflux period, turn off the heating and allow the mixture to cool slightly. Then, use a cooling bath to lower the temperature of the mixture to 9-10 °C to induce crystallization of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Drying: Dry the collected filter cake, for instance in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved to yield the final product, this compound.
Safety Precautions
This procedure should be carried out in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Methylhydrazine is toxic and should be handled with extreme care. Toluene is flammable. Avoid sparks and open flames. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 4. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. The substituted aminopyrazole scaffold is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The efficient and regioselective synthesis of this compound is therefore of significant interest.
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound. The primary route described is the well-established cyclocondensation reaction of a suitable three-carbon electrophilic precursor with methylhydrazine. This method is widely used due to its reliability and the ready availability of the starting materials.
Reaction Mechanism and Synthesis Pathway
The synthesis of this compound is achieved through a cyclocondensation reaction. The key steps of the reaction mechanism are outlined below:
-
Preparation of the Electrophilic Precursor: The synthesis begins with the preparation of an activated three-carbon synthon. A common and effective precursor is Methyl (E)-2-cyano-3-ethoxyacrylate. This is typically synthesized by the reaction of methyl cyanoacetate with triethyl orthoformate in the presence of a catalyst such as acetic anhydride.
-
Cyclocondensation with Methylhydrazine: The enol ether, Methyl (E)-2-cyano-3-ethoxyacrylate, then undergoes a nucleophilic attack by methylhydrazine. The more nucleophilic nitrogen of methylhydrazine attacks the β-carbon of the enol ether, leading to the displacement of the ethoxy group and the formation of a hydrazone intermediate.
-
Intramolecular Cyclization and Aromatization: The hydrazone intermediate then undergoes an intramolecular cyclization, where the terminal amino group attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the stable, aromatic 5-aminopyrazole ring. The use of methylhydrazine results in the formation of the N1-methylated pyrazole.
The overall synthetic workflow can be visualized as follows:
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis of Methyl (E)-2-cyano-3-ethoxyacrylate
Materials:
-
Methyl cyanoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of methyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.2 eq) in a round-bottom flask, add acetic anhydride (2.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
Protocol 2: Synthesis of this compound
Materials:
-
Methyl (E)-2-cyano-3-ethoxyacrylate
-
Methylhydrazine
-
Ethanol
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve Methyl (E)-2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add methylhydrazine (1.1 eq) to the cooled solution. If using a salt of methylhydrazine, an equivalent of a base like triethylamine may be added.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the scale of the reaction and the purity of the reagents.
| Step | Reactants | Product | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Methyl cyanoacetate, Triethyl orthoformate | Methyl (E)-2-cyano-3-ethoxyacrylate | Acetic anhydride | Reflux | 4-6 | 85-95 |
| 2 | Methyl (E)-2-cyano-3-ethoxyacrylate, Methylhydrazine | This compound | Ethanol | Reflux | 2-4 | 70-85 |
Reaction Mechanism Diagram
The detailed reaction mechanism for the cyclocondensation step is depicted below.
Caption: Reaction mechanism for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Methylhydrazine is a toxic and volatile substance and should be handled with extreme care.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described synthetic protocol provides a reliable and efficient method for the preparation of this compound. The reaction is scalable and utilizes readily available starting materials, making it suitable for applications in both academic research and industrial drug development. Careful control of reaction conditions is important for achieving high yields and purity. The provided data and diagrams offer a comprehensive guide for researchers and scientists working with this important heterocyclic compound.
Application Notes and Protocols for Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block with significant applications in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its bifunctional nature, possessing both a nucleophilic amino group and an ester group, allows for a variety of chemical transformations, making it a valuable scaffold in medicinal chemistry.
These application notes provide detailed protocols for the use of this compound in the synthesis of key heterocyclic systems and explore the biological significance of the resulting products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol |
| CAS Number | 110860-60-1 |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 138-142 °C |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
Application 1: Synthesis of 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
The pyrazolo[3,4-d]pyrimidine scaffold is a core structure in numerous compounds with significant biological activity, including kinase inhibitors. The synthesis of 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one from this compound is a fundamental transformation that exemplifies the utility of this building block.
Reaction Scheme
Caption: Synthesis of 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Experimental Protocol
-
Materials:
-
This compound
-
Formamide (excess)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equivalent).
-
Add an excess of formamide (e.g., 10-20 equivalents).
-
Heat the reaction mixture to approximately 190 °C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Quantitative Data
| Parameter | Value | Reference |
| Yield | Typically high, often >80% | [1] |
| Melting Point | >300 °C | - |
| Appearance | White to off-white solid | - |
Note: The provided yield is based on a similar reaction with an ethyl ester derivative and may vary for the methyl ester.
Biological Significance
The 1H-pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore in medicinal chemistry.[2] It is a bioisostere of adenine and can act as a "hinge-binding" motif in the ATP-binding pocket of various protein kinases.[2] Aberrant kinase activity is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[3] Therefore, derivatives of 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one are valuable candidates for the development of targeted therapies.
Caption: Inhibition of Kinase Signaling by Pyrazolo[3,4-d]pyrimidines.
Application 2: Acylation of the 5-Amino Group
The 5-amino group of this compound can be readily acylated to introduce a variety of substituents. This reaction is useful for structure-activity relationship (SAR) studies and for modifying the physicochemical properties of the molecule.
Reaction Scheme
Caption: Acylation of this compound.
Experimental Protocol
-
Materials:
-
This compound
-
Acetic anhydride (or other acylating agent)
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane.
-
Add a catalytic amount of pyridine.
-
Slowly add the acylating agent (e.g., acetic anhydride, 1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the acylated product.
-
Quantitative Data
| Parameter | Value |
| Yield | Generally high, >90% |
| Melting Point | Varies with the acyl group |
| Appearance | Typically a white or off-white solid |
Note: The provided data are typical for this type of reaction and may vary depending on the specific acylating agent and reaction conditions.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. The protocols and data presented here demonstrate its utility in the synthesis of pyrazolo[3,4-d]pyrimidines and in the straightforward modification of its amino group. These applications are of significant interest to researchers in drug discovery and development, providing a reliable starting point for the synthesis of novel therapeutic agents.
References
- 1. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Pivotal Role of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a reactive amino group and an ester functionality on a stable pyrazole core, make it an ideal scaffold for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this key intermediate in the development of therapeutic agents, with a focus on its application in the synthesis of kinase inhibitors for oncology and inflammatory diseases.
Application Notes
The 5-aminopyrazole moiety is a well-established pharmacophore in numerous approved drugs and clinical candidates. This compound serves as a readily accessible starting material for the elaboration of this privileged scaffold. Its primary applications lie in the construction of ATP-competitive kinase inhibitors, where the pyrazole core acts as a hinge-binding motif, and the amino and carboxylate groups provide convenient handles for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties.
Key Therapeutic Areas:
-
Oncology: Derivatives of this compound have shown significant promise as inhibitors of various kinases implicated in cancer progression, most notably Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in a variety of solid tumors.
-
Inflammatory Diseases: The pyrazole scaffold is also central to the development of inhibitors for kinases involved in inflammatory signaling cascades, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key mediator in Toll-like receptor (TLR) and IL-1 receptor signaling, making it an attractive target for autoimmune and inflammatory disorders.
Data Presentation
The following tables summarize the biological activity of representative compounds synthesized using a 5-amino-1-methyl-1H-pyrazole-4-carboxylate or a closely related scaffold.
Table 1: Pan-FGFR Inhibitor Activity
A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were synthesized as pan-FGFR covalent inhibitors. The representative compound, 10h , demonstrated potent activity against both wild-type and mutant FGFRs, as well as strong anti-proliferative effects in cancer cell lines with FGFR aberrations.[1]
| Target/Cell Line | Assay Type | IC50 (nM) |
| Enzyme Inhibition | ||
| FGFR1 | Biochemical Assay | 46 |
| FGFR2 | Biochemical Assay | 41 |
| FGFR3 | Biochemical Assay | 99 |
| FGFR2 V564F Mutant | Biochemical Assay | 62 |
| Cell Proliferation | ||
| NCI-H520 (Lung Cancer) | Proliferation Assay | 19 |
| SNU-16 (Gastric Cancer) | Proliferation Assay | 59 |
| KATO III (Gastric Cancer) | Proliferation Assay | 73 |
Table 2: IRAK4 Inhibitor Activity
While not directly synthesized from the title methyl ester, the following pyrazolopyrimidine-based IRAK4 inhibitor illustrates the utility of the aminopyrazole core in targeting this kinase. The lead compound, 1 , demonstrated moderate cell permeability and a good kinase selectivity profile.[2]
| Compound | IRAK4 IC50 (nM) | Kinome Selectivity (>100-fold) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| 1 | 79 | 89% | 17 |
Experimental Protocols
1. Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This protocol is adapted from a patented process for the synthesis of the ethyl ester, which serves as a close analog and can be readily adapted for the synthesis of the methyl ester by substituting ethyl (ethoxymethylene)cyanoacetate with its methyl counterpart.[3]
Materials:
-
40% Methyl hydrazine aqueous solution
-
Ethyl (ethoxymethylene)cyanoacetate
-
Toluene
-
Chilled brine
-
Steam bath/heating mantle
-
Reactor with stirrer, dropping funnel, and condenser
Procedure:
-
Charge the reactor with ethyl (ethoxymethylene)cyanoacetate and add toluene. Stir until the reactant is fully dissolved.
-
Transfer the 40% methyl hydrazine aqueous solution to the dropping funnel.
-
Cool the reactor to 20-25 °C using chilled brine.
-
Slowly add the methyl hydrazine solution from the dropping funnel to the reactor, maintaining the internal temperature between 22-30 °C.
-
After the addition is complete, continue stirring at this temperature for 1-3 hours.
-
Gradually heat the reaction mixture to reflux temperature using a steam bath or heating mantle and maintain reflux for 2 hours.
-
Cool the reaction mixture to 9-10 °C.
-
Collect the precipitated product by filtration.
-
Dry the filter cake to obtain ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
2. Synthesis of 5-amino-1H-pyrazole-4-carboxamide Derivatives (General Procedure for Pan-FGFR Inhibitors)
This protocol outlines the general steps for converting the aminopyrazole ester to a carboxamide, a key step in the synthesis of many kinase inhibitors. This is a conceptual workflow based on the synthesis of related compounds.[1]
Workflow for Amide Formation:
Caption: General workflow for the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxamide derivatives.
3. Biochemical Kinase Inhibition Assay (General Protocol for FGFR and IRAK4)
This protocol provides a general framework for determining the in vitro inhibitory activity of compounds against FGFR or IRAK4 kinases. Specific conditions such as buffer components, substrate, and ATP concentration may need to be optimized for each kinase.[4][5]
Materials:
-
Recombinant human kinase (FGFR or IRAK4)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Suitable substrate (e.g., synthetic peptide or myelin basic protein)
-
Test compound (dissolved in DMSO)
-
Stop solution (e.g., EDTA)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or LanthaScreen™ Eu Kinase Binding Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase enzyme to the wells and pre-incubate with the compound.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection method (e.g., luminescence or TR-FRET).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
4. Cell-Based Proliferation Assay (General Protocol)
This protocol describes a general method to assess the anti-proliferative effects of compounds on cancer cell lines.[1]
Materials:
-
Cancer cell line of interest (e.g., NCI-H520, SNU-16)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway and Inhibition
Aberrant activation of the FGFR signaling pathway, through mutations, amplifications, or translocations, can lead to uncontrolled cell proliferation, survival, and angiogenesis. FGFR inhibitors, derived from scaffolds like this compound, act as ATP-competitive inhibitors, blocking the kinase activity of the receptor and thereby inhibiting downstream signaling cascades.[6][7][8]
Caption: Simplified FGFR signaling pathway and the point of inhibition by ATP-competitive inhibitors.
IRAK4 Signaling Pathway and Inhibition
IRAK4 is a critical upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1R. Upon activation, IRAK4 phosphorylates IRAK1, leading to the activation of downstream pathways, including NF-κB and MAPK, which drive the expression of pro-inflammatory cytokines. Inhibitors targeting IRAK4 can effectively block this inflammatory cascade.[4][9][10][11]
Caption: Simplified IRAK4 signaling pathway and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the evaluation of a novel kinase inhibitor synthesized from a starting material like this compound.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 9. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of pyrazoles, a fundamental transformation in medicinal chemistry and drug development for the synthesis of diverse bioactive molecules. The protocols cover classical methods under basic conditions, modern acid-catalyzed approaches, and techniques for controlling regioselectivity.
Introduction
N-alkylated pyrazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The substitution pattern on the pyrazole ring, particularly at the nitrogen atoms, significantly influences the molecule's pharmacological profile. Consequently, the development of efficient and selective N-alkylation methods is of paramount importance.
This document outlines several robust protocols for the N-alkylation of pyrazoles, offering a range of conditions to accommodate various substrates and research needs. Additionally, it addresses the key challenge of regioselectivity in the alkylation of unsymmetrically substituted pyrazoles.
General Experimental Workflow
The general workflow for the N-alkylation of a pyrazole typically involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an alkylating agent. The choice of base, solvent, and alkylating agent, as well as the reaction conditions, are critical for the success of the reaction.
Caption: General workflow for the N-alkylation of pyrazoles.
Experimental Protocols
Protocol 1: Classical N-Alkylation with Sodium Hydride
This protocol describes a general and widely used method for the N-alkylation of pyrazoles using a strong base, sodium hydride, and an alkyl halide.[1]
Materials:
-
Pyrazole substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated pyrazole.
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This modern approach avoids the use of strong bases and is suitable for a variety of pyrazole substrates. It utilizes a Brønsted acid catalyst and a trichloroacetimidate as the alkylating agent.[2][3]
Materials:
-
Pyrazole substrate
-
Alkyl trichloroacetimidate
-
Camphorsulfonic acid (CSA)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the pyrazole (1.0 equivalent) and the alkyl trichloroacetimidate (1.2 equivalents) in 1,2-dichloroethane, add camphorsulfonic acid (0.1 equivalents).
-
Stir the reaction mixture at reflux for 4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated pyrazole.
Protocol 3: N-Alkylation in an Ionic Liquid Medium
This protocol offers a greener alternative using an ionic liquid as the reaction medium, which can facilitate the reaction and product isolation.[4]
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Potassium hydroxide (KOH)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])
-
1-Bromobutane
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask, combine 3,5-dimethyl-1H-pyrazole (2 mmol, 0.20 g), KOH (2.4 mmol, 0.14 g), and [BMIM][BF₄] (2.2 mmol, 0.50 g).
-
Add 1-bromobutane (2.4 mmol, 0.26 mL) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 2 hours under a reflux condenser.
-
After cooling to room temperature, add water (10 mL) and extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the N-butyl-3,5-dimethylpyrazole.
Data Presentation: Comparison of N-Alkylation Protocols
| Protocol | Base/Catalyst | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Classical (NaH) | NaH | Alkyl halide | DMF | 0 to RT | 2-16 | Varies | [1] |
| Classical (K₂CO₃) | K₂CO₃ | Alkyl halide | Acetonitrile | Reflux | Varies | Varies | [5] |
| Acid-Catalyzed | Camphorsulfonic acid (CSA) | Trichloroacetimidate | 1,2-Dichloroethane | Reflux | 4 | ~77 | [2][3] |
| Ionic Liquid | KOH | 1-Bromobutane | [BMIM][BF₄] | 80 | 2 | High | [4] |
| Phase-Transfer Catalysis | K₂CO₃ / TBAB | Benzyl chloride | Acetonitrile | 25 | Varies | High | [6] |
| Mg-Catalyzed (N2-selective) | Mg(OEt)₂ | 2-Bromo-N,N-dimethylacetamide | Varies | Varies | Varies | 44-90 | [7] |
Regioselectivity in N-Alkylation of Unsymmetrical Pyrazoles
The N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of two regioisomers (N1 and N2 alkylation). The regiochemical outcome is influenced by steric and electronic factors of the pyrazole and the alkylating agent, as well as the reaction conditions.[5][8]
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[2]
-
Base/Cation Effects: The choice of base and the nature of the cation can influence the site of alkylation.[5] For instance, a magnesium-catalyzed method has been developed for the selective N2-alkylation of 3-substituted pyrazoles.[7]
-
Alkylating Agent: The bulkiness of the alkylating agent can enhance the selectivity for the less hindered nitrogen.
Caption: Factors influencing regioselectivity in pyrazole N-alkylation.
Conclusion
The choice of an appropriate N-alkylation protocol for pyrazoles depends on the specific substrate, the desired regioselectivity, and the available laboratory resources. The classical methods using strong bases are robust and widely applicable. The acid-catalyzed method provides a milder alternative, while techniques like phase-transfer catalysis and the use of ionic liquids offer procedural and environmental advantages. For unsymmetrical pyrazoles, careful consideration of the reaction conditions is crucial to achieve the desired regiochemical outcome.
References
Application Notes and Protocols: Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate as a Precursor for Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has made protein kinases one of the most important classes of drug targets. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors. Its ability to mimic the adenine ring of ATP allows it to effectively interact with the hinge region of the kinase ATP-binding site.
Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a versatile precursor for the synthesis of a variety of kinase inhibitors, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is a bioisostere of purine and is found in several clinically approved and investigational kinase inhibitors. This document provides detailed protocols for the synthesis of a pyrazolo[3,4-d]pyrimidine core from this precursor and for the subsequent biological evaluation of its inhibitory activity.
I. Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Kinase Inhibitor Core
The following protocol describes a common and efficient method to convert this compound into a key pyrazolo[3,4-d]pyrimidin-4-one intermediate, which serves as the foundational core for a wide range of kinase inhibitors.
Experimental Protocol: Synthesis of 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This two-step protocol involves the initial formation of a formamido intermediate followed by cyclization.
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
Step 1: Formation of Methyl 5-(formamido)-1-methyl-1H-pyrazole-4-carboxylate
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of formamide.
-
Heat the reaction mixture to 150-160 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Cyclization to 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Suspend the crude formamido intermediate from Step 1 in ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.1 equivalents).
-
Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one core.
This pyrazolopyrimidinone core can be further functionalized, for example, through chlorination of the 4-position followed by nucleophilic substitution with various amines to generate a library of potential kinase inhibitors.[1]
II. Biological Evaluation of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
Once a library of compounds has been synthesized, their biological activity must be assessed. A crucial step is to determine their inhibitory potency against a panel of target kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin A, Src, Aurora A)
-
Specific peptide substrate for the kinase
-
ATP
-
Synthesized pyrazolo[3,4-d]pyrimidine inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
III. Data Presentation: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
The following tables summarize the inhibitory activities of various pyrazolo[3,4-d]pyrimidine-based kinase inhibitors from the literature, demonstrating the potential of this scaffold against different kinase families.
Table 1: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 14 | CDK2/cyclin A2 | 0.057 | [2][3] |
| Compound 13 | CDK2/cyclin A2 | 0.081 | [2][3] |
| Compound 15 | CDK2/cyclin A2 | 0.119 | [2][3] |
| Compound 15 (alt) | CDK2/cyclin A2 | 0.061 | [4] |
Table 2: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives against Src Family Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| S7 | Src | (cell-based IC50) 6.24 | [5] |
| S29 | Src | (cell-based IC50) 1.72 | [5] |
| SI163 | Src | (cell-based IC50) 3.5 | [5] |
| Compound 6e | Src | 5.6 | [6] |
| Compound 10c | Src | 5.1 | [6] |
| SI306 | Src | (cell-based IC50) 7.2-11.2 | [7] |
Table 3: IC50 Values of Pyrimidine-Based Derivatives against Aurora Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Alisertib (MLN8237) | Aurora A | 0.0012 | [8] |
| Barasertib (AZD1152) | Aurora B | 0.00037 | [8] |
| ENMD-2076 | Aurora A | 0.014 | [8] |
| Compound 38j | Aurora A | 0.0071 | [8] |
| Compound 38j | Aurora B | 0.0257 | [8] |
| Compound 41l | Aurora A | 0.0093 | [8] |
| Compound 41l | Aurora B | 0.0028 | [8] |
IV. Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Synthetic and evaluation workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.
CDK Signaling Pathway
Caption: Inhibition of the CDK2 pathway leading to cell cycle arrest.
Src Signaling Pathway
Caption: Inhibition of the Src signaling pathway affecting cell proliferation and motility.[9]
Aurora Kinase Signaling Pathway
Caption: Inhibition of Aurora kinases leading to mitotic defects.[10][11]
References
- 1. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. The Src signaling pathway: a potential target in melanoma and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potent protein kinase inhibitor activity.[1][2] The following sections detail various synthetic strategies, including conventional heating and microwave-assisted methods, to provide researchers with a comprehensive guide for selecting and performing the optimal procedure for their specific needs.
Synthetic Strategies Overview
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold can be achieved through several efficient strategies. The most common approaches include:
-
Condensation Reactions: A widely used method involving the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1] This reaction is typically performed under acidic or basic conditions.
-
Three-Component Reactions: These reactions, often performed under microwave irradiation, involve the one-pot reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, offering high efficiency and reduced reaction times.[1]
-
Cyclization Approaches: This strategy focuses on constructing the fused bicyclic system and is a cornerstone for synthesizing these compounds.[1]
-
Microwave-Assisted Synthesis: The application of microwave irradiation significantly accelerates reaction times, improves yields, and often leads to cleaner reactions compared to conventional heating methods.[1][3]
Comparative Data of Synthetic Protocols
The following table summarizes quantitative data from various reported methods for the synthesis of pyrazolo[1,5-a]pyrimidines, allowing for a direct comparison of their efficiencies.
| Method | Starting Materials | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | 5-Amino-3-(trifluoromethyl)-1H-pyrazole, Ethyl acetoacetate | Acetic Acid | 150 | 10 min | 85 | Based on similar microwave-assisted syntheses. |
| Conventional Heating | 5-Amino-3-phenyl-1H-pyrazole, Acetylacetone | Acetic Acid | Reflux | 4 h | 78 | Based on general condensation reaction descriptions. |
| Three-Component (MW) | 3-Amino-1H-pyrazole, Benzaldehyde, Ethyl acetoacetate | None (Solvent-free) | 120 | 5 min | 92 | Based on descriptions of microwave-assisted three-component reactions.[1] |
| One-Pot Cyclization | Amino pyrazoles, Enaminones (or chalcone), Sodium halides | Potassium persulfate (K₂S₂O₈) | Not specified | Not specified | Good | Sikdar et al. (2023)[1] |
| Catalyst-Free (Ultrasound) | Aminopyrazoles, Dimethyl acetylenedicarboxylate (DMAD) | KHSO₄ / Aqueous ethanol | Ambient | 15-20 min | Good | A green synthetic approach using ultrasonic irradiation.[4] |
| Multi-step Synthesis | 5-Amino-3-methylpyrazole, Diethyl malonate; then POCl₃; then Morpholine | EtONa; POCl₃; K₂CO₃/Acetone | Reflux; 80; RT | 24 h; 5 h; 1.5 h | 89; 61; 94 | A multi-step pathway to synthesize functionalized derivatives.[5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2,7-Diarylsubstituted Pyrazolo[1,5-a]pyrimidines
This protocol describes a rapid and efficient solvent- and catalyst-free synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines via microwave irradiation.[6]
Materials:
-
β-Enaminones (1.0 mmol)
-
NH-5-Aminopyrazoles (1.0 mmol)
-
Ethanol-water mixture for work-up
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the β-enaminone (1.0 mmol) and the NH-5-aminopyrazole (1.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 180 °C for 2 minutes.
-
After cooling, collect the product by adding a mixture of ethanol-water.
-
Filter the resulting solid and wash with cold ethanol to afford the pure product.
Protocol 2: One-Pot Synthesis of 3-Halo-pyrazolo[1,5-a]pyrimidine Derivatives
This protocol outlines a one-pot cyclization methodology for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives.[1]
Materials:
-
Amino pyrazole (1.0 mmol)
-
Enaminone or Chalcone (1.0 mmol)
-
Sodium halide (e.g., NaCl, NaBr) (1.2 mmol)
-
Potassium persulfate (K₂S₂O₈) (2.0 mmol)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a solution of the amino pyrazole (1.0 mmol) and the enaminone or chalcone (1.0 mmol) in the chosen solvent, add the sodium halide (1.2 mmol).
-
Add potassium persulfate (2.0 mmol) to the mixture.
-
Stir the reaction mixture at the appropriate temperature (optimization may be required) and monitor the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the synthesis of pyrazolo[1,5-a]pyrimidines.
Caption: General workflow for microwave-assisted synthesis.
Caption: General workflow for one-pot cyclization synthesis.
Signaling Pathway Context
Pyrazolo[1,5-a]pyrimidines are of high interest as they act as inhibitors for various protein kinases, which are key regulators in cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by pyrazolo[1,5-a]pyrimidine-based inhibitors.
Caption: Inhibition of kinase signaling by pyrazolo[1,5-a]pyrimidines.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its inherent structural features, including the presence of amino and carboxylate groups, allow for diverse chemical modifications, leading to the generation of novel molecules with potent anticancer properties. This document provides detailed application notes and experimental protocols for the utilization of this pyrazole derivative in the development of anticancer agents, focusing on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their biological evaluation.
I. Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
A primary application of this compound in anticancer drug development is its conversion to the pyrazolo[3,4-d]pyrimidine core. This scaffold is a purine isostere and has been successfully employed to create inhibitors of various kinases and other enzymes involved in cancer progression.
Protocol 1: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol outlines the cyclization of the starting pyrazole with formamide to yield the corresponding pyrazolo[3,4-d]pyrimidinone.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ethanol
Procedure:
-
A mixture of this compound (1 equivalent) and formamide (10-15 equivalents) is placed in a round-bottom flask.
-
The reaction mixture is heated to reflux at 190°C for 8 hours.[1][2]
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The crude product is washed with ethanol and dried to yield 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Protocol 2: Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
The pyrimidinone derivative is then chlorinated to provide a key intermediate for further functionalization.
Materials:
-
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
A mixture of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated to reflux at 106°C for 6 hours.[1][2]
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is filtered, washed with cold water, and dried to afford 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 3: Synthesis of 4-Amino-Substituted-1-methyl-1H-pyrazolo[3,4-d]pyrimidines
The chloro intermediate is subsequently reacted with various amines to generate a library of 4-amino-substituted derivatives.
Materials:
-
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
Appropriate primary or secondary amine (e.g., aniline, aliphatic amines)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
A solution of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) and the desired amine (1-1.2 equivalents) in absolute ethanol is prepared in a round-bottom flask.[3]
-
The reaction mixture is stirred at room temperature or heated under reflux for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting precipitate is filtered, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the final 4-amino-substituted-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative.[3]
Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidines.
II. In Vitro Anticancer Activity
The synthesized pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The following table summarizes the reported IC₅₀ values.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 10e | 5-(4-nitrobenzylideneamino)-pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast) | 11 | [4] |
| 12b | 1-Phenyl-4-(substituted aniline)-pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 8.21 | [3] |
| 12b | 1-Phenyl-4-(substituted aniline)-pyrazolo[3,4-d]pyrimidine | HCT-116 (Colon) | 19.56 | [3] |
| 1d | 1-Phenyl-pyrazolo[3,4-d]pyrimidine analog | MCF-7 (Breast) | 1.74 | [5] |
| 1a | 1-Phenyl-pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 2.24 | [5] |
| 12b | 1-Phenyl-pyrazolo[3,4-d]pyrimidine (chalcone derivative) | MDA-MB-468 (Breast) | 3.343 | [6] |
| 12b | 1-Phenyl-pyrazolo[3,4-d]pyrimidine (chalcone derivative) | T-47D (Breast) | 4.792 | [6] |
| P1 | 1,5-Dimethyl-6-phenyl-pyrazolo[3,4-d]pyrimidin-4-one | HCT-116 (Colon) | 22.7 | [7] |
| P2 | 1-Methyl-5-propargyl-6-phenyl-pyrazolo[3,4-d]pyrimidin-4-one | HCT-116 (Colon) | 24.3 | [7] |
III. Experimental Protocols for Biological Evaluation
Protocol 4: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
Synthesized pyrazolo[3,4-d]pyrimidine compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the existing medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 6: Apoptosis Assay by Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
IV. Signaling Pathways and Mechanisms of Action
Derivatives of this compound, particularly the resulting pyrazolo[3,4-d]pyrimidines, have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
A. EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR.[3]
Caption: Inhibition of the EGFR signaling pathway.
B. VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 by pyrazolo[3,4-d]pyrimidine derivatives can block this process.[6]
Caption: Inhibition of the VEGFR-2 signaling pathway.
C. DHFR Inhibition and Induction of Apoptosis
Some pyrazolo[3,4-d]pyrimidine derivatives, designed as analogues of methotrexate, have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and subsequent DNA replication.[1][2] This inhibition leads to cell cycle arrest, particularly in the S-phase, and the induction of apoptosis. The apoptotic process is often characterized by the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][2][6]
Caption: DHFR inhibition leading to apoptosis.
Conclusion
This compound is a valuable and readily available starting material for the synthesis of pyrazolo[3,4-d]pyrimidine-based anticancer agents. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development to explore this promising chemical scaffold further. The diverse mechanisms of action, including the inhibition of key kinases like EGFR and VEGFR-2, and enzymes such as DHFR, highlight the potential of these derivatives to be developed into effective cancer therapeutics. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the efficacy and safety of these compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a key building block in the synthesis of various pharmaceutical compounds.
Chemical Properties and Safety Data
This compound is a solid organic compound.[1] Understanding its chemical properties and potential hazards is crucial for safe laboratory practices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O₂ | [2] |
| Molecular Weight | 155.15 g/mol | [2] |
| Appearance | Solid | [1] |
| CAS Number | 110860-60-1 | [2] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | GHS Classification | Precautionary Measures | Reference |
| Harmful if swallowed | Acute toxicity, oral | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. | [2] |
| Causes skin irritation | Skin corrosion/irritation | Wear protective gloves. If on skin, wash with plenty of water. | [2] |
| Causes serious eye damage | Serious eye damage/eye irritation | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. | [2] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [2] |
Handling and Storage Protocols
Proper handling and storage are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
-
Skin and Body Protection: Laboratory coat.
Storage Conditions
To ensure the stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[3] Keep the compound away from incompatible materials such as strong oxidizing agents.
Spill and Waste Disposal
In case of a spill, avoid dust formation.[2] Sweep up the spilled solid and place it in a suitable, closed container for disposal. Waste disposal should be conducted in accordance with local, state, and federal regulations.
Experimental Protocols
This compound is a versatile intermediate in organic synthesis. The following is a representative protocol for its use in an N-acylation reaction.
N-Acylation of this compound
This protocol describes the acylation of the 5-amino group of the pyrazole ring.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir at room temperature.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours at room temperature.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-acylated product.
-
Quantitative Data
While specific experimental data for the solubility and stability of this compound is not widely available in the literature, the following tables provide general guidance based on related compounds and standard laboratory practices.
Table 3: General Solubility Guidelines
| Solvent | Expected Solubility | Notes |
| Water | Sparingly soluble | The presence of polar functional groups suggests some water solubility. |
| Methanol, Ethanol | Soluble | Common polar organic solvents are likely to dissolve the compound. |
| Dichloromethane, Chloroform | Soluble | Good solubility is expected in these common organic solvents. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for a wide range of organic compounds. |
| Hexanes, Toluene | Sparingly soluble to insoluble | Nonpolar solvents are less likely to be effective. |
Table 4: Recommended Stability and Storage Summary
| Condition | Recommendation | Rationale |
| Temperature | Room Temperature | Avoid excessive heat to prevent potential degradation. |
| Light | Store in an opaque or amber container | Protect from light to prevent photochemical decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) for long-term storage | To prevent oxidation and reaction with atmospheric moisture. |
| Shelf-life | Re-evaluate after 1-2 years | As with many organic reagents, periodic re-testing of purity is recommended for long-term storage. |
Disclaimer: The information provided in these application notes and protocols is intended for use by qualified professionals. All procedures should be carried out in a well-equipped laboratory, and all necessary safety precautions should be taken. The user is solely responsible for determining the suitability of this information for their particular application.
References
Troubleshooting & Optimization
Technical Support Center: Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The primary focus is on improving reaction yield by addressing common challenges, particularly the formation of regioisomers.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q1: My overall yield is very low, even after purification. What are the likely causes?
Low overall yield is a common problem that can stem from several factors:
-
Incomplete Reaction: The initial condensation reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Regioisomer Formation: The most significant cause of low yield for the desired product is often the formation of an undesired regioisomer, Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. The reaction of methylhydrazine with an unsymmetrical precursor can produce a mixture of these two compounds, which are often difficult to separate, leading to loss of the target molecule during purification.[1][2][3]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and pH can dramatically affect the reaction rate and the formation of side products. Standard conditions using solvents like ethanol at reflux may produce nearly equimolar mixtures of regioisomers.[4]
-
Purification Losses: Extensive purification, such as column chromatography required to separate the isomers, can lead to significant loss of material.[4][5]
Q2: My NMR analysis shows two distinct products. Why am I getting a mixture of isomers?
The synthesis of N-substituted pyrazoles from unsymmetrical starting materials, such as methylhydrazine and a β-ketoester or equivalent, is prone to forming two regioisomers.[3] Methylhydrazine has two non-equivalent nitrogen atoms that can initiate the cyclization, leading to:
-
Desired Product: this compound
-
Undesired Isomer: Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
The ratio of these products is highly dependent on the reaction conditions.[6]
Q3: How can I improve the regioselectivity to favor the desired 5-amino-1-methyl isomer?
Controlling regioselectivity is the key to improving the yield of the target compound. Several strategies can be employed:
-
Solvent Choice: This is one of the most effective methods. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent has been shown to dramatically increase the regioselectivity in favor of the 5-substituted pyrazole isomer, sometimes achieving ratios greater than 99:1.[3]
-
pH Control: The cyclization step can be influenced by pH. Acidic conditions may favor one isomer, while basic conditions can completely reverse the regioselectivity in some systems.[7] For reactions involving hydrazine salts, adjusting the pH can be critical.[8]
-
Temperature: Reaction temperature can affect the isomer ratio, although solvent choice often has a more pronounced effect.[6] It is crucial to maintain consistent and controlled heating.
Q4: I'm having difficulty separating the two regioisomers. What purification methods are recommended?
Separating pyrazole regioisomers is a known challenge due to their similar physical properties.
-
Silica Gel Column Chromatography: This is the most common and effective method reported for separating these types of isomers.[1][2][4]
-
A gradient elution is often necessary, typically using a solvent system like hexane/ethyl acetate.[5]
-
Careful monitoring of fractions by TLC is essential to isolate the pure compounds.
-
-
Crystallization: In some cases, it may be possible to purify the product by forming an acid addition salt and selectively crystallizing it. This method purifies the pyrazole by separating the crystallized salt from impurities left in the solvent.[9]
Q5: My final product seems unstable, and I suspect the ester group is hydrolyzing. How can I prevent this?
The methyl ester group is susceptible to hydrolysis under strong acidic or basic conditions, especially when heated.
-
Avoid Strong Acids/Bases: During workup and purification, use mild conditions. Wash with saturated sodium bicarbonate solution instead of stronger bases to neutralize any acid.
-
Temperature Control: Perform aqueous workups at room temperature or below. Avoid prolonged heating in the presence of water, acid, or base.
-
Anhydrous Conditions: Ensure all solvents used in the final purification and isolation steps are dry.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for the synthesis of this compound?
A common and well-established route for this class of compounds is the condensation reaction between methylhydrazine and a suitable three-carbon precursor like methyl 2-cyano-3-ethoxyacrylate.[10][11][12] The reaction typically involves refluxing the reactants in a solvent such as ethanol.
Q2: How can I definitively identify which regioisomer is which?
Unambiguous structural assignment is crucial. While 1H and 13C NMR are essential for characterization, they may not be sufficient to distinguish between the two isomers. Advanced NMR techniques are often required:
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment can confirm the spatial proximity of protons. A NOESY correlation between the N-methyl protons and the H5 proton on the pyrazole ring would confirm the structure of the desired 5-amino-1-methyl isomer.[1][2]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment can show correlations between protons and carbons over two or three bonds, helping to piece together the carbon skeleton and confirm substituent placement.
Q3: Are there alternative synthetic routes I could consider?
Yes, various methods for synthesizing 5-aminopyrazoles exist. An alternative involves starting with an alkali metal salt of a 3-hydroxy-2-enecarboxylate derivative and reacting it with a methylhydrazine salt, such as methylhydrazine sulfate.[8] This route can also face challenges with isomer formation but may be advantageous depending on the availability of starting materials.
Data Presentation: Impact of Solvent on Regioselectivity
The following table summarizes the significant effect of solvent choice on the ratio of regioisomers in a representative pyrazole synthesis. While this data is for an analogous system, it illustrates a key principle for improving the yield of your target compound.
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature | Isomer Ratio (5-aryl:3-aryl) | Reference |
| 1 | 1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Methanol | Reflux | 75:25 | [3] |
| 2 | 1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Acetonitrile | Reflux | 85:15 | [3] |
| 3 | 1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | Reflux | >99:1 | [3] |
| 4 | 1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | Reflux | >99:1 | [3] |
TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol
Experimental Protocols
Protocol: Synthesis via Condensation Reaction
This protocol describes a plausible method for the synthesis of this compound, adapted from general procedures for similar compounds.[10][12] NOTE: This reaction is known to produce a mixture of regioisomers. For improved regioselectivity, consider replacing ethanol with 2,2,2-trifluoroethanol (TFE).[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve methyl 2-cyano-3-ethoxyacrylate (1.0 eq) in absolute ethanol (or TFE).
-
Addition of Hydrazine: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude mixture of regioisomers by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate to isolate the desired product.[5]
-
Characterization: Characterize the purified product by NMR (1H, 13C, NOESY), MS, and IR to confirm its structure and purity.
Visualizations
Caption: General workflow for the synthesis and purification of the target pyrazole.
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q2: What are the likely impurities I might encounter?
A2: Potential impurities can include unreacted starting materials, such as a corresponding β-ketoester and methylhydrazine, byproducts from side reactions, or regioisomers of the target molecule. The presence of residual solvents from the reaction or initial work-up is also common.
Q3: How can I quickly assess the purity of my sample?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique to assess the purity of your sample. By running the crude material alongside any available standards of starting materials on a silica gel plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the number of components in your mixture. A single spot generally indicates a high degree of purity.
Q4: My purified compound is an oil, but I expected a solid. What should I do?
A4: Oiling out can occur during recrystallization if the compound's melting point is lower than the boiling point of the solvent, or if impurities are preventing crystallization. Try switching to a lower-boiling point solvent or a solvent mixture. If the issue persists, column chromatography is a recommended alternative to isolate the pure compound, which may then be induced to crystallize from a suitable solvent system.
Troubleshooting Guides
Column Chromatography
Issue: The compound is not moving from the origin on the TLC plate, even with 100% ethyl acetate.
-
Possible Cause: The compound is highly polar and strongly adsorbed to the silica gel.
-
Solution:
-
Increase Solvent Polarity: Add a small percentage of methanol (1-5%) to your ethyl acetate eluent.
-
Use a Different Adsorbent: Consider using a more polar stationary phase like alumina (neutral or basic, depending on the stability of your compound).
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol may be effective.
-
Issue: The compound elutes too quickly (high Rf value) with non-polar solvents, leading to poor separation from impurities.
-
Possible Cause: The solvent system is too polar for the compound.
-
Solution:
-
Decrease Solvent Polarity: Start with a less polar solvent system, such as a higher ratio of hexane to ethyl acetate (e.g., 9:1 or 8:2), and gradually increase the polarity.
-
Optimize Gradient Elution: A shallow gradient of increasing polarity can improve the separation of closely eluting compounds.
-
Issue: The collected fractions show streaking or tailing on the TLC plate.
-
Possible Cause:
-
The column was overloaded with the sample.
-
The compound has limited solubility in the eluent.
-
The compound is interacting too strongly or irreversibly with the silica gel.
-
-
Solution:
-
Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded.
-
Improve Solubility: Choose a solvent system in which your compound is more soluble.
-
Deactivate Silica: For compounds that are sensitive to the acidic nature of silica gel, you can use silica gel that has been pre-treated with a base like triethylamine.
-
Quantitative Data Summary for Column Chromatography:
| Parameter | Recommended Starting Condition | Troubleshooting Adjustment |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Alumina (neutral or basic), Reverse-phase C18 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Increase or decrease polarity; add methanol for highly polar compounds. |
| Rf Value (TLC) | 0.2 - 0.4 | Adjust solvent system to achieve this range for optimal separation. |
| Sample Load | 1g crude / 20-50g silica | Decrease load if separation is poor. |
Recrystallization
Issue: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not polar enough.
-
Solution:
-
Select a More Polar Solvent: Try a more polar solvent like isopropanol or ethanol.
-
Use a Solvent Mixture: Dissolve the compound in a small amount of a good solvent (in which it is very soluble) at room temperature, and then add a hot anti-solvent (in which it is poorly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.
-
Issue: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause:
-
The cooling process is too rapid.
-
The presence of significant impurities.
-
The melting point of the compound is below the boiling point of the solvent.
-
-
Solution:
-
Slow Cooling: Ensure the solution cools to room temperature slowly and undisturbed before placing it in an ice bath.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod can initiate crystallization.
-
Add a Seed Crystal: If available, add a small crystal of the pure compound to the cooled solution.
-
Use a Lower-Boiling Solvent: Choose a solvent with a lower boiling point.
-
Pre-purify: If significant impurities are present, first purify by column chromatography.
-
Issue: No crystals form even after the solution has cooled completely.
-
Possible Cause: Too much solvent was used.
-
Solution:
-
Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an Anti-solvent: If a suitable anti-solvent is known, add it dropwise to the solution at room temperature until turbidity is observed, then gently heat to redissolve and cool slowly.
-
Quantitative Data Summary for Recrystallization:
| Solvent | Polarity | Suitability |
| Hexane | Low | Good as an anti-solvent. |
| Ethyl Acetate | Medium | Good for creating solvent mixtures with hexane. |
| Isopropanol | Medium-High | A potential single solvent for recrystallization. |
| Ethanol | High | A common and effective solvent for recrystallization of polar compounds.[1] |
| Water | Very High | May be used as an anti-solvent with a miscible organic solvent. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a glass column. Allow the silica to settle, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the elution process by spotting fractions on a TLC plate and visualizing under UV light.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves completely and then reappears upon cooling, the solvent is suitable.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualization
Caption: Troubleshooting workflow for purification.
References
Technical Support Center: Optimization of Reaction Conditions for Pyrazole N-Alkylation
Welcome to the technical support center for the optimization of pyrazole N-alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of pyrazoles?
A1: The main challenges in pyrazole N-alkylation are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be difficult to separate.[1][2] Low yields can result from suboptimal reaction conditions, unwanted side reactions, or the low reactivity of the starting materials.[1][3]
Q2: Which factors most significantly influence the N1/N2 regioselectivity of the reaction?
A2: Regioselectivity is a multifaceted issue influenced by several key factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[1][4][5]
-
Solvent Choice: The polarity of the solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, and DMAc often favor the formation of a single regioisomer.[1][3] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[1]
-
Base/Catalyst System: The choice of base is crucial. For example, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1][6] Interestingly, changing the base can sometimes lead to the opposite regioselectivity.[2] Using sodium hydride (NaH) can prevent the formation of regioisomeric products in certain reactions.[2] The use of a magnesium-based catalyst, such as Mg(OEt)₂, can favor N2-alkylation.[7]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[1]
Q3: What are considered standard starting conditions for a base-mediated pyrazole N-alkylation?
A3: A reliable starting point for base-mediated pyrazole N-alkylation is the use of a carbonate base in a polar aprotic solvent. A commonly successful combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][3]
Q4: Are there milder alternatives to using strong bases and high temperatures?
A4: Yes, several milder methods have been developed to circumvent the need for harsh reaction conditions.
-
Acid-Catalyzed Alkylation: A method utilizing trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA) allows the reaction to proceed at room temperature, avoiding the need for strong bases.[1][4][5]
-
Phase Transfer Catalysis (PTC): PTC provides a simple and efficient method for obtaining N-substituted pyrazoles under gentle conditions, often without the need for a solvent. This can be particularly useful in avoiding issues like the co-distillation of a low-boiling product with the solvent.[1]
-
Enzymatic Alkylation: Engineered enzymes can catalyze the N-alkylation of pyrazoles with high selectivity using simple haloalkanes.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am observing a very low to non-existent yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?
A: Low or no product yield in the N-alkylation of pyrazoles can arise from several factors, from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.
Caption: A logical workflow for troubleshooting low pyrazole N-alkylation yield.
-
Re-evaluate Your Base: The base is critical for deprotonating the pyrazole nitrogen, rendering it nucleophilic.
-
Strength: Ensure the base is sufficiently strong. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[3] For less reactive alkylating agents, a stronger base like NaH may be necessary.[3]
-
Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[3]
-
Stoichiometry: Using a slight excess of the base is often beneficial.[3]
-
-
Assess Solubility: Poor solubility of the pyrazole or the base can impede the reaction.
-
Solvent Choice: Consider switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[3]
-
-
Check the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[3]
-
Steric Hindrance: A bulky alkylating agent may react more slowly.[3]
-
-
Optimize Reaction Temperature and Time:
-
Temperature: Some reactions require heating to proceed at a reasonable rate. It is advisable to monitor the reaction at room temperature initially, and if no conversion is observed, gradually increase the temperature.[3]
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and determine the optimal reaction time.[3]
-
Issue 2: Formation of a Mixture of N1 and N2 Regioisomers
Q: My reaction is producing a mixture of 1-alkyl-3-methylpyrazole (N1 isomer) and 1-alkyl-5-methylpyrazole (N2 isomer). How can I improve the regioselectivity?
A: Achieving high regioselectivity is a frequent challenge in the N-alkylation of unsymmetrical pyrazoles. The formation of N1 and N2 regioisomers can be influenced by a careful selection of the base, solvent, and alkylating agent.
Caption: Decision-making guide for enhancing regioselectivity in pyrazole N-alkylation.
-
Favoring N1-Alkylation:
-
Base/Solvent System: The combination of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) or sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor the formation of the N1-alkylated product.[3]
-
Alkylating Agent: Employing a sterically demanding alkylating agent can enhance selectivity, as the bulkier group will preferentially attack the less hindered N1 position.[3]
-
-
Favoring N2-Alkylation:
Issue 3: Difficulty in Separating N1 and N2 Isomers
Q: The N1 and N2 isomers of my product have very similar polarities, making them challenging to separate by column chromatography. What purification strategies can I employ?
A: The separation of N-alkylated pyrazole regioisomers can indeed be difficult. If standard column chromatography is ineffective, consider the following approaches:
-
Alternative Chromatography Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC can offer better resolution for closely related isomers.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable column and solvent system may provide the necessary separation.
-
-
Crystallization: Attempt fractional crystallization from various solvent systems. This can sometimes lead to the selective precipitation of one isomer.
-
Derivatization: If the isomers have a suitable functional group, derivatization to form diastereomers (if a chiral center is present) or compounds with significantly different physical properties can facilitate separation. The original functionality can then be regenerated.
Data Presentation
Table 1: Influence of Base and Solvent on the N-alkylation of 3-Substituted Pyrazoles
| Entry | Base | Solvent | Predominant Isomer | Reference |
| 1 | K₂CO₃ | DMSO | N1 | [1][3] |
| 2 | NaH | THF | N1 | [3] |
| 3 | Cs₂CO₃ | DMF | N1 | [3] |
| 4 | Mg(OEt)₂ | N/A | N2 | [7] |
| 5 | MgBr₂ | N/A | N2 | [3] |
| Note: Data is illustrative and compiled from various sources on substituted pyrazoles. |
Table 2: Effect of Catalyst on the N-alkylation of 4-chloropyrazole with phenethyl trichloroacetimidate
| Entry | Catalyst (0.1 equiv) | Solvent | Time (h) | Yield (%) |
| 1 | None | 1,2-DCE | 24 | Trace |
| 2 | CSA | 1,2-DCE | 4 | 77 |
| 3 | Bi(OTf)₃ | 1,2-DCE | 24 | 25 |
| 4 | Sc(OTf)₃ | 1,2-DCE | 24 | 10 |
| 5 | CSA | CH₃CN | 24 | 45 |
| 6 | CSA | Toluene | 24 | 55 |
| CSA = Camphorsulfonic Acid. Reaction conducted at room temperature. Data adapted from[4][5]. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective N1-Alkylation using K₂CO₃/DMSO
This protocol is optimized for the regioselective synthesis of the N1-alkylated product of 3-substituted pyrazoles.[1][3]
-
To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stir the resulting mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the pyrazole.
-
Add the desired alkylating agent (1.1 equiv) to the suspension.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mild N-Alkylation using a Brønsted Acid Catalyst
This protocol provides a mild alternative that avoids the use of strong bases and is suitable for a range of pyrazoles.[1][4]
-
In a clean, dry flask, combine the pyrazole (1.0 equiv), the trichloroacetimidate electrophile (1.1 equiv), and camphorsulfonic acid (CSA, 0.1 equiv).
-
Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the desired N-alkylated pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for controlling regioselectivity in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, detailed experimental protocols, and quantitative data to support your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers that arise when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. This reaction can lead to two different products depending on which carbonyl group the substituted nitrogen of the hydrazine attacks.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often a primary objective.
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis is governed by a combination of factors:[2][3]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophilic nitrogen, favoring attack at the less hindered carbonyl group.[1][3]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][3]
-
Reaction pH: The acidity or basicity of the reaction medium can significantly alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity compared to conventional solvents like ethanol.[4][5]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the final ratio of regioisomers.
-
Reactant Stoichiometry: Varying the ratio of the 1,3-dicarbonyl to the hydrazine has also been reported to influence the regioisomeric outcome.[2]
Troubleshooting Guides
Issue 1: My pyrazole synthesis is producing a mixture of regioisomers. How can I improve the selectivity?
Problem: The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is yielding a difficult-to-separate mixture of regioisomers.
Troubleshooting Steps:
-
Solvent Modification: This is often the most effective initial strategy. Switch from standard solvents like ethanol or methanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to dramatically increase the regioselectivity in many cases.[4][5]
-
Temperature Adjustment: Investigate the effect of temperature on the reaction. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable isomer.
-
pH Control: If not already controlled, investigate the effect of pH. For substituted hydrazines, conducting the reaction under acidic conditions (e.g., using the hydrazine hydrochloride salt or adding a catalytic amount of acid) can alter the nucleophilicity of the nitrogens and direct the regioselectivity.
-
Analyze Steric and Electronic Factors: Re-evaluate your substrates. If possible, modify the substituents on the 1,3-dicarbonyl to create a greater steric or electronic bias for the incoming hydrazine. For example, introducing a bulky group or a strong electron-withdrawing group can significantly influence the site of initial attack.[1][3]
Issue 2: I am not sure which regioisomer is the major product in my reaction mixture.
Problem: You have a mixture of products but need to definitively identify the structure of each regioisomer.
Solution:
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
1D NMR (¹H and ¹³C): While ¹H and ¹³C NMR will show two sets of signals for the two isomers, assigning them can be challenging without further experiments.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are invaluable for unambiguous structure determination.[6][7] An NOE correlation between the N-substituent on the pyrazole ring and a proton on an adjacent substituent at the C5 position will confirm the proximity of these groups, thus establishing the regiochemistry.
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the N-substituent and the carbons of the pyrazole ring (C3 and C5), helping to elucidate the connectivity.
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further studies.
Solution:
Chromatographic separation is the most common approach.
-
Thin-Layer Chromatography (TLC): First, perform a thorough screening of various solvent systems (eluents) using TLC to find a system that provides the best possible separation between the two isomer spots (i.e., the largest difference in Rf values).[8] Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate, dichloromethane, or other suitable solvents.
-
Column Chromatography: Once an optimal eluent system is identified, perform flash column chromatography on silica gel to separate the isomers on a preparative scale.[6][7] Careful packing of the column and slow, consistent elution are key to achieving good separation.
Data Presentation
Table 1: Effect of Solvent on Regioisomeric Ratio in the Synthesis of N-Methylpyrazoles
This table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine. Regioisomer A corresponds to the pyrazole with the N-methyl group adjacent to the R¹ substituent, while Regioisomer B has the N-methyl group adjacent to the R² substituent.
| 1,3-Diketone (R¹-CO-CH₂-CO-R²) | Solvent | Regioisomeric Ratio (A:B) | Reference |
| Ph-CO-CH₂-CO-CF₃ | Ethanol | Low Selectivity | [4] |
| Ph-CO-CH₂-CO-CF₃ | TFE | Improved Selectivity | [4] |
| Ph-CO-CH₂-CO-CF₃ | HFIP | >95:5 | [4] |
| 2-Furyl-CO-CH₂-CO-CF₃ | Ethanol | ~1:1.3 | [4][5] |
| 2-Furyl-CO-CH₂-CO-CF₃ | TFE | 85:15 | [5] |
| 2-Furyl-CO-CH₂-CO-CF₃ | HFIP | 97:3 | [5] |
Note: The exact ratios are highly dependent on the specific substrates and reaction conditions. This table illustrates a general trend.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole
This protocol is an example of how the choice of solvent can be used to control regioselectivity.
Materials:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1-phenyl-4,4,4-trifluorobutane-1,3-dione in HFIP.
-
Slowly add methylhydrazine to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired regioisomer with high purity.
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
This is a general protocol for separating a mixture of two pyrazole regioisomers.
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (for column chromatography)
-
A suitable solvent system (eluent) determined by TLC analysis (e.g., a mixture of hexanes and ethyl acetate)
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 1:1 Hexane:EtOAc) to find conditions that show baseline separation of the two isomer spots.[8]
-
Column Preparation: Prepare a silica gel slurry in the chosen non-polar solvent component of your eluent system and carefully pack a chromatography column.
-
Loading the Sample: Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure to obtain the purified product. Repeat for the other isomer if desired.
Visualizations
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate stability and degradation issues"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound in a cool, dark, and dry place. Supplier recommendations typically suggest storage at 2-8°C under an inert atmosphere. Exposure to light, high temperatures, and humidity should be minimized to prevent degradation.
Q2: What are the potential degradation pathways for this compound?
Based on the functional groups present (amino, methyl ester, pyrazole ring), the primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.
-
Oxidation: The aminopyrazole ring system can be susceptible to oxidative degradation, potentially leading to the formation of colored degradation products.
-
Photolysis: Exposure to UV light may induce degradation, although specific photoproducts have not been extensively documented in publicly available literature.
Q3: I am observing a change in the color of my sample. What could be the cause?
A change in color, such as yellowing or browning, is often an indicator of degradation, particularly oxidation. The amino group on the pyrazole ring can be susceptible to oxidation, which can lead to the formation of colored impurities. Ensure the compound is stored under an inert atmosphere and protected from light.
Q4: My compound is showing poor solubility after storage. What might be the issue?
Poor solubility can be a result of the formation of less soluble degradation products. For instance, if the methyl ester has hydrolyzed to the carboxylic acid, the change in polarity could affect its solubility in certain organic solvents.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms:
-
Appearance of new peaks in the chromatogram that were not present in the initial analysis.
-
A decrease in the peak area of the main compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Verify pH of Solutions: Ensure that solvents and buffers used in your experiments are within a neutral pH range if hydrolysis is a concern. 2. Analyze for Carboxylic Acid: The primary hydrolytic degradant is likely 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. Use a reference standard if available, or LC-MS to identify the peak by its mass. 3. Control Temperature: Perform experiments at controlled, lower temperatures to minimize hydrolysis. |
| Oxidative Degradation | 1. Use Fresh Solvents: Ensure solvents are peroxide-free. 2. Inert Atmosphere: Prepare samples and run analyses under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Add Antioxidants: If compatible with your downstream applications, consider the addition of a small amount of an antioxidant like BHT. |
| Photodegradation | 1. Protect from Light: Prepare and store samples in amber vials or protect them from light with aluminum foil. 2. Use a Photodiode Array (PDA) Detector: A PDA detector can help to characterize the UV-Vis spectrum of the new peaks, which may provide clues about their structure. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Variable potency or activity of the compound in cell-based or enzymatic assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation in Assay Media | 1. Assess Stability in Media: Perform a time-course experiment where you incubate the compound in the assay buffer/media for the duration of your experiment and analyze for degradation by HPLC. 2. Adjust pH of Media: If hydrolysis is suspected, ensure the pH of the assay media is not excessively acidic or basic. 3. Minimize Exposure to Light: If the assay involves prolonged incubation, protect the assay plates from light. |
| Formation of Active/Inactive Degradants | 1. Isolate and Test Degradants: If possible, isolate the major degradation products and test their activity in your assay to understand their contribution to the observed results. |
Potential Degradation Products
The following table summarizes potential degradation products based on general chemical principles.
| Degradation Pathway | Potential Product Name | Chemical Structure | Notes |
| Hydrolysis (Acidic/Basic) | 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid | C5H7N3O2 | Formation of the carboxylic acid from the methyl ester. |
| Oxidation | Various oxidized species | Not well defined | May involve the amino group and the pyrazole ring, potentially leading to colored products. |
| Photolysis | Various photoproducts | Not well defined | Dependent on the wavelength and intensity of light exposure. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see below).
-
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or mass spectrometry.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
The following diagrams illustrate potential degradation pathways and an experimental workflow.
Caption: Potential degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
Technical Support Center: Purification of Crude Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Such as methyl 2-cyano-3-methoxyacrylate and methylhydrazine.
-
Regioisomers: The formation of the undesired regioisomer, Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, can occur.
-
Hydrolysis Products: The ester group can be hydrolyzed to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions for extended periods.
-
Polymeric Byproducts: Over-reaction or side reactions can lead to the formation of polymeric materials.
-
Residual Solvents: Solvents used in the reaction, such as ethanol or methanol, may be present in the crude product.
Q2: Which purification technique is most suitable for my crude product?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities from a solid product. It is a cost-effective and scalable method.
-
Column Chromatography is ideal for separating compounds with different polarities, such as regioisomers and byproducts from the main product. It offers high resolution but can be more time-consuming and uses larger volumes of solvent.
-
Acid-Base Extraction can be useful for removing acidic or basic impurities. Given that the target compound has a basic amino group, this method can be employed to separate it from neutral or acidic impurities.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the desired product from impurities. The spots can be visualized under UV light or by staining with an appropriate agent like potassium permanganate.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The solvent is not suitable for your compound. | Select a more polar solvent or use a mixed solvent system. Try dissolving a small amount of your compound in various solvents at their boiling points to find a suitable one. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then cool again. Alternatively, add a less polar "anti-solvent" dropwise to the solution until turbidity persists, then heat until clear and cool slowly. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then filter the hot solution through celite to remove the charcoal before cooling. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on the column. | The eluent system is not optimal. | Develop a better eluent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. A gradient elution may be necessary. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Cracks appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Streaking of the compound on the column. | The compound is not very soluble in the eluent, or the column is overloaded. | Use a more polar eluent system to improve solubility. Reduce the amount of crude product loaded onto the column. Adding a small amount of a polar solvent like methanol to the eluent can sometimes help. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol) at room temperature and at their boiling points.[1] An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethyl acetate/hexane) can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at its boiling point for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Start eluting with the least polar solvent mixture determined from your TLC analysis. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Parameter | Recrystallization (Ethanol) | Column Chromatography (Hexane/Ethyl Acetate) | Acid-Base Extraction |
| Initial Purity (Crude) | ~85% | ~85% | ~85% |
| Final Purity | >99% | >99.5% | ~95% |
| Yield | 70-85% | 60-80% | 80-90% |
| Solvent Consumption | Low to Moderate | High | Moderate |
| Time Required | 2-4 hours | 4-8 hours | 1-2 hours |
| Scalability | Excellent | Good | Excellent |
Visualizations
Caption: Recrystallization Workflow
Caption: Column Chromatography Workflow
Caption: Troubleshooting Logic Diagram
References
Technical Support Center: Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of substituted pyrazoles?
A1: Researchers often face several key challenges in substituted pyrazole synthesis. These include:
-
Low Reaction Yields: Often resulting from incomplete reactions, suboptimal conditions, or the formation of side products.[1][2]
-
Formation of Regioisomers: Particularly when using unsymmetrical 1,3-dicarbonyl compounds, leading to mixtures of products that can be difficult to separate.[3][4][5][6]
-
Side Reactions and Byproduct Formation: Undesired reactions can significantly lower the yield of the target pyrazole.[1][3]
-
Purification Difficulties: The presence of impurities and regioisomers can complicate the isolation of the desired product.[7]
-
Synthesis of Sterically Hindered Pyrazoles: Steric hindrance can impede the cyclization reaction, requiring specific strategies to overcome.
Q2: My pyrazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I troubleshoot this?
A2: Low yields are a frequent issue in pyrazole synthesis.[1][2] A systematic approach to troubleshooting can help identify and resolve the problem. Common causes and troubleshooting steps are outlined below.
Troubleshooting Workflow for Low Pyrazole Yield
Caption: A logical workflow for troubleshooting low pyrazole yield.
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]
-
Increase Temperature: Many condensation reactions require heat. Refluxing the reaction mixture or employing microwave-assisted synthesis can improve yields and shorten reaction times.[1]
-
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting:
-
Catalyst Choice: The type and amount of acid or base catalyst are often critical. For the Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are commonly used.[1] In some cases, Lewis acids or catalysts like nano-ZnO have been shown to enhance yields.[1][8]
-
pH Control: Adjusting the pH can influence the rate and selectivity of the reaction.[3]
-
Solvent Selection: The choice of solvent can significantly impact the reaction outcome.
-
-
-
Poor Quality of Starting Materials:
-
Formation of Stable Intermediates: In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.
-
Troubleshooting: Increasing the temperature or adding a dehydrating agent may be necessary to drive the reaction to completion.[3]
-
Q3: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a common problem, especially with unsymmetrical 1,3-dicarbonyl compounds.[3][5] Regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions.[4][6]
Factors Influencing Regioselectivity in Pyrazole Synthesis
Caption: Key factors influencing the regioselectivity of pyrazole synthesis.
-
Troubleshooting Poor Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of the 5-arylpyrazole isomer.[9]
-
pH Control: Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[3] For instance, with arylhydrazines and 1,3-dicarbonyls, acidic conditions may favor one isomer while neutral conditions favor the other.[3]
-
Reactant Stoichiometry: Varying the ratio of the diketone and hydrazine has been shown to affect the regioisomeric ratio.[6]
-
Q4: What are common side reactions in pyrazole synthesis, and how can they be minimized?
A4: Side reactions can significantly reduce the yield of the desired pyrazole. Common side reactions include the formation of isomeric pyrazoles and ring-opened or rearranged products.[3]
-
Minimizing Side Reactions:
-
Control of Reaction Conditions: Careful control of temperature and reaction time is crucial.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purification of Starting Materials: As mentioned previously, using pure starting materials is essential to avoid impurity-driven side reactions.[3][7]
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| Entry | 1,3-Diketone (R¹) | Solvent | Ratio of Regioisomers (5-Aryl : 3-Aryl) | Reference |
| 1 | Phenyl | Ethanol (EtOH) | 75:25 | [9] |
| 2 | Phenyl | 2,2,2-Trifluoroethanol (TFE) | 98:2 | [9] |
| 3 | Phenyl | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 99:1 | [9] |
| 4 | 4-Methoxyphenyl | Ethanol (EtOH) | 70:30 | [9] |
| 5 | 4-Methoxyphenyl | 2,2,2-Trifluoroethanol (TFE) | 97:3 | [9] |
| 6 | 4-Nitrophenyl | Ethanol (EtOH) | 60:40 | [9] |
| 7 | 4-Nitrophenyl | 2,2,2-Trifluoroethanol (TFE) | 85:15 | [9] |
Note: The specific ratios are highly dependent on the substrates used. This table illustrates a general trend.
Experimental Protocols
General Experimental Protocol for Knorr Pyrazole Synthesis
This protocol provides a general methodology for the synthesis of substituted pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Workflow for Knorr Pyrazole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Reactions
Welcome to the technical support center for analytical methods used in monitoring reactions involving Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the synthesis of this compound?
A1: The primary methods for monitoring the formation and purity of pyrazole derivatives like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The choice of method depends on the specific reaction conditions, the properties of the reactants and products, and the information required (e.g., quantitative analysis, structural confirmation).
Q2: When should I choose HPLC for reaction monitoring?
A2: HPLC is ideal for quantitative analysis of reaction progress, determining the concentration of starting materials, intermediates, and the final product. It is particularly useful for non-volatile or thermally sensitive compounds. Reverse-phase HPLC is a common and robust technique for separating polar and nonpolar compounds.[3][4]
Q3: Is GC-MS a suitable method for my pyrazole synthesis reaction?
A3: GC-MS is well-suited for volatile and thermally stable pyrazole compounds. It provides excellent separation of isomers and offers structural information through mass spectral fragmentation patterns.[1][5] However, derivatization may be necessary for polar compounds containing amino groups to improve their volatility and chromatographic behavior.
Q4: How can NMR spectroscopy be used to monitor my reaction?
A4: NMR spectroscopy is a powerful tool for real-time reaction monitoring and structural elucidation of products.[6][7] By taking spectra at different time points, you can observe the disappearance of reactant signals and the appearance of product signals. Quantitative NMR (qNMR), using an internal standard, can provide accurate measurements of conversion and yield without the need for calibration curves.[6]
Q5: My reaction mixture is complex. Which method is best for identifying unknown by-products?
A5: For identifying unknown by-products, hyphenated techniques like HPLC-MS/MS or GC-MS are superior.[1][8] These methods combine the separation power of chromatography with the structural identification capabilities of mass spectrometry, allowing for the characterization of unexpected intermediates and impurities.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible mobile phase/sample solvent- Column degradation or contamination | - Dilute the sample.- Ensure the sample is dissolved in the mobile phase.- Flush the column with a strong solvent or replace it. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate between runs.[3] |
| No Peaks Detected | - Compound is not eluting- Detector issue- Sample degradation | - Modify the mobile phase to be stronger (e.g., increase organic solvent percentage).- Check detector settings and lamp/source functionality.- Verify sample stability under analytical conditions. |
| Co-elution of Peaks | - Insufficient separation power | - Optimize the mobile phase gradient.- Change the stationary phase (e.g., from C18 to a different chemistry).- Adjust the pH of the mobile phase to alter the ionization of the analyte. |
GC-MS Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for the Amino Pyrazole | - Active sites in the injector or column interacting with the amino group. | - Use a derivatizing agent (e.g., silylation) to reduce the polarity of the amino group.- Use a liner with deactivation.- Use a column specifically designed for analyzing basic compounds. |
| Formation of Regioisomers | - The synthesis method can lead to the formation of regioisomers with similar properties.[1] | - Optimize the GC temperature program for better separation.- Use a longer capillary column or a column with a different stationary phase (e.g., DB-5ms).[1]- Utilize retention indices and mass spectral fragmentation for unambiguous identification.[1] |
| Low Signal Intensity | - Poor thermal stability of the analyte.- Inefficient ionization. | - Lower the injector temperature.- Check the MS source for cleanliness and ensure optimal tuning. |
NMR Spectroscopy Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Presence of paramagnetic species.- Chemical exchange.- Sample viscosity is too high. | - Purify the sample to remove metal contaminants.- Acquire spectra at different temperatures.- Dilute the sample or use a different NMR solvent. |
| Inaccurate Quantification (qNMR) | - Incomplete relaxation of nuclei.- Poor choice of internal standard.- Signal overlap. | - Increase the relaxation delay (d1) in the acquisition parameters (e.g., 30 seconds).[6]- Select an internal standard with a simple spectrum that does not overlap with analyte signals (e.g., 1,3,5-trimethoxybenzene).[6]- Choose resonance signals for integration that are well-resolved. |
Experimental Protocols
Protocol 1: General HPLC Method for Reaction Monitoring
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program:
-
Start with 5-10% Solvent B.
-
Linearly increase to 95% Solvent B over 10-15 minutes.
-
Hold for 2-3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the analyte (e.g., 237 nm or 254 nm).[3]
-
Sample Preparation: Dilute an aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis of Pyrazole Derivatives
This protocol is adapted for the analysis of pyrazole compounds.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]
-
Injector:
-
Temperature: 250 °C.
-
Mode: Split (e.g., 20:1 ratio).
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane. If derivatization is needed, use a standard silylation reagent (e.g., BSTFA) according to the manufacturer's protocol.
Protocol 3: Quantitative NMR (qNMR) for Reaction Yield Determination
This protocol is based on general qNMR principles.[6]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). The standard should have a known purity and signals that do not overlap with the analyte.[6]
-
Add a deuterated solvent (e.g., C6D6 or CDCl3) to dissolve the sample completely.
-
-
Acquisition Parameters:
-
Use a standard 1H pulse program.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 of the signals of interest (a value of 30 seconds is often sufficient to ensure full relaxation).[6]
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the product and a signal for the internal standard.
-
Calculate the molar quantity of the product based on the integral ratio, the number of protons for each signal, and the known molar quantity of the internal standard.
-
Visualizations
Caption: Workflow for selecting the appropriate analytical method.
Caption: Troubleshooting guide for poor HPLC peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative NMR Analysis of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and its Regioisomer
A detailed guide to the 1H and 13C NMR spectral characterization of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, with a comparative analysis against its structural isomer, Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, and a related derivative.
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectral data for this compound and its key alternatives. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the structural characterization of these important heterocyclic compounds through 1H and 13C NMR spectroscopy. The data presented is crucial for distinguishing between these closely related isomers and for verifying their synthesis and purity.
Introduction to the Compounds
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise arrangement of substituents on the pyrazole ring is critical for their pharmacological properties. NMR spectroscopy is an indispensable tool for the unambiguous determination of the substitution pattern. In this guide, we will compare the NMR spectra of the title compound with its regioisomer, Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, and a structurally related compound, tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate, to highlight the influence of substituent placement on the chemical shifts.
Comparative NMR Data
The following tables summarize the 1H and 13C NMR spectral data for this compound and its comparators. The data for the piperidine-substituted analogue is derived from published literature, providing a reliable reference for the core pyrazole structure.[1]
Table 1: 1H NMR Spectral Data Comparison (in CDCl3)
| Compound/Proton | Predicted Chemical Shift (δ, ppm) of this compound | Predicted Chemical Shift (δ, ppm) of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | Experimental Chemical Shift (δ, ppm) of tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate[1] |
| Pyrazole-H | ~7.5 (s) | ~7.6 (s) | - |
| NH2 | ~5.0 (br s) | ~4.0 (br s) | - |
| N-CH3 | ~3.8 (s) | ~3.9 (s) | 3.92 (s) |
| O-CH3 | ~3.7 (s) | ~3.8 (s) | - |
| Piperidine-H | - | - | 3.54 (tt), 2.85 (t), 1.80 (d), 1.63 (qd) |
| Boc-CH3 | - | - | 1.47 (s) |
Table 2: 13C NMR Spectral Data Comparison (in CDCl3)
| Compound/Carbon | Predicted Chemical Shift (δ, ppm) of this compound | Predicted Chemical Shift (δ, ppm) of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | Experimental Chemical Shift (δ, ppm) of tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate[1] |
| C=O | ~165 | ~163 | 163.5 |
| C3 | ~138 | ~135 | 142.8 |
| C4 | ~95 | ~145 | 111.7 |
| C5 | ~155 | ~90 | 149.8 |
| N-CH3 | ~35 | ~36 | - |
| O-CH3 | ~51 | ~52 | 51.2 |
| Piperidine-C | - | - | 44.1, 35.1, 28.6 |
| Boc-C | - | - | 79.4, 28.4 |
Experimental Protocols
A general experimental protocol for acquiring high-quality 1H and 13C NMR spectra for aminopyrazole esters is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the sample for 1H NMR and 20-30 mg for 13C NMR.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl3) is a common choice for similar compounds. Dimethyl sulfoxide-d6 (DMSO-d6) can also be used if solubility is an issue.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Homogenization: Gently vortex or shake the tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
1H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.
-
-
13C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are usually required due to the low natural abundance of 13C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of 0 to 200 ppm is generally appropriate.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function followed by a Fourier transform to the Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption line shapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For 1H NMR, integrate the signals to determine the relative number of protons.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of the pyrazole compounds.
Discussion and Interpretation
The differentiation between this compound and its 4-amino-5-carboxylate isomer is readily achievable through NMR spectroscopy.
-
1H NMR: The most significant difference is expected in the chemical shift of the pyrazole ring proton (H-3 for the 5-amino isomer and H-3 for the 4-amino isomer). The electronic environment of this proton is distinctly different in the two isomers, leading to a noticeable change in its chemical shift. Furthermore, the chemical shift of the NH2 protons can be indicative of intramolecular hydrogen bonding, which may differ between the two structures.
-
13C NMR: The carbon chemical shifts of the pyrazole ring (C3, C4, and C5) are highly sensitive to the substituent pattern. In the 5-amino isomer, the C5 carbon, being directly attached to the electron-donating amino group, is expected to be significantly shielded (lower ppm value) compared to the corresponding carbon in the 4-amino isomer. Conversely, the C4 carbon in the 5-amino isomer will be influenced differently by the adjacent amino and carboxylate groups than in the 4-amino isomer where it is directly attached to the amino group.
By comparing the experimentally obtained spectra with the predicted values and the data from the related piperidine-substituted compound, researchers can confidently assign the correct structure to their synthesized product. The detailed experimental protocol provided ensures the acquisition of high-quality, reproducible NMR data, which is fundamental for accurate structural elucidation in the field of drug discovery and development.
References
A Comparative Guide to the Synthesis of 5-Aminopyrazoles for Researchers and Drug Development Professionals
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The efficient and versatile synthesis of this heterocyclic core is therefore of paramount importance to researchers in drug discovery and development. This guide provides an objective comparison of the most common synthetic routes to 5-aminopyrazoles, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.
Comparison of Key Synthesis Routes
The synthesis of 5-aminopyrazoles can be broadly categorized into several key strategies. The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability. Below is a summary of the most prevalent methods with their typical reaction conditions, yields, and substrate scope.
| Synthesis Route | Starting Materials | Typical Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| From β-Ketonitriles | β-Ketonitrile, Hydrazine/Substituted Hydrazine | Ethanol, reflux | 1 - 16 h | 70-95% | High yields, versatile, readily available starting materials.[1][2] | β-Ketonitriles can be unstable. |
| From Malononitrile Derivatives | Malononitrile/Alkylidenemalononitrile, Hydrazine | Ethanol, reflux or room temperature | 0.5 - 24 h | 60-95% | Access to 3,5-diaminopyrazoles, good yields.[1][2] | Dimerization of malononitrile can be a side reaction. |
| Multicomponent Reaction | Aldehyde, Malononitrile, Hydrazine | Ethanol/Water, catalyst (e.g., LDH, vanillin), 55°C or grinding | 15 min - 1 h | 85-95% | Green, efficient, short reaction times, simple work-up.[3][4] | May require catalyst optimization. |
| From Isoxazoles | Isoxazole, Hydrazine | DMSO, 90°C (one-step) or Base then Hydrazine (two-step) | 3 - 15 h | 74-92% | Good yields, alternative to nitrile-based routes.[5] | Isoxazole starting materials may not be readily available. |
| Solid-Phase Synthesis | Resin-bound β-Ketonitrile/Enamine Nitrile, Hydrazine | THF/Pyridine, 50-55°C | - | Excellent | Amenable to combinatorial library synthesis.[2] | Requires solid-phase synthesis expertise and equipment. |
Experimental Protocols
Synthesis from β-Ketonitriles: 5-Amino-3-phenyl-1H-pyrazole
This protocol describes the synthesis of 5-amino-3-phenyl-1H-pyrazole from benzoylacetonitrile and hydrazine hydrate.
Materials:
-
Benzoylacetonitrile (1.45 g, 10 mmol)
-
Hydrazine hydrate (0.5 mL, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
A solution of benzoylacetonitrile (10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate (10 mmol) is added to the solution.
-
The reaction mixture is heated to reflux and maintained for 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.
Expected Yield: 85-95%
Synthesis from Malononitrile Derivatives: 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile
This protocol details the synthesis from the malononitrile dimer.
Materials:
-
Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) (2.64 g, 20 mmol)
-
Hydrazine hydrate (1.0 mL, 20 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a solution of malononitrile dimer (20 mmol) in ethanol (20 mL), hydrazine hydrate (20 mmol) is added.
-
The mixture is stirred at room temperature for 2 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final product.[6]
Expected Yield: ~80%
Multicomponent Synthesis: 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
This green chemistry approach utilizes a one-pot reaction of an aldehyde, malononitrile, and a substituted hydrazine.[3][4]
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Ethanol/Water (1:1, 10 mL)
-
LDH@PTRMS@DCMBA@CuI catalyst (0.02 g) (as an example of a modern catalyst, other bases or catalysts can be used)
Procedure:
-
A mixture of benzaldehyde (10 mmol), malononitrile (10 mmol), phenylhydrazine (10 mmol), and the catalyst (0.02 g) in a 1:1 ethanol/water solution (10 mL) is stirred at 55°C.
-
The reaction is monitored by TLC and is typically complete within 15-30 minutes.[3]
-
After completion, the catalyst can be filtered off if heterogeneous.
-
The product precipitates upon cooling and is collected by filtration, washed with water, and recrystallized from ethanol.
Expected Yield: 85-93%[3]
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to 5-aminopyrazoles.
Caption: Synthesis of 5-aminopyrazoles from β-ketonitriles.
Caption: Synthesis of 5-aminopyrazoles from malononitrile derivatives.
Caption: Multicomponent synthesis of 5-aminopyrazoles.
Conclusion
The synthesis of 5-aminopyrazoles is a well-established field with several reliable and high-yielding methods. The classical approach via the condensation of β-ketonitriles with hydrazines remains a versatile and widely used strategy. For the preparation of 3,5-diaminopyrazoles, the use of malononitrile and its derivatives is the preferred route. In recent years, multicomponent reactions have gained significant attention due to their efficiency, atom economy, and alignment with the principles of green chemistry, offering a powerful alternative for the rapid generation of diverse 5-aminopyrazole libraries. The choice of the optimal synthetic route will ultimately be guided by the specific target molecule, available resources, and the overall goals of the research program.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. jocpr.com [jocpr.com]
A Comparative Analysis of the Biological Activity of Pyrazole Derivatives: Spotlight on 5-Aminopyrazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological performance of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and related pyrazole derivatives, with a focus on their anticancer and antimicrobial properties. The information presented is based on available experimental data for structurally similar compounds, offering valuable insights for structure-activity relationship (SAR) studies and future drug design.
Anticancer Activity: A Comparative Look
Recent studies have highlighted the potential of 5-aminopyrazole derivatives as anticancer agents. While direct comparative data for this compound is limited in the reviewed literature, the antiproliferative activity of structurally related compounds provides a valuable benchmark.
A study on novel 3-aminopyrazole derivatives investigated the antiproliferative effects of Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate . This compound demonstrated notable inhibitory effects on the proliferation of specific cancer cell lines.[1] In contrast, the introduction of different alkyl and aryl groups at the N1 position of the pyrazole ring in this particular series led to a decrease or loss of antiproliferative activity.[1]
Another class of related compounds, 5-amino-1H-pyrazole-4-carboxamides, has been explored as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors. The representative compound 10h from this series exhibited potent nanomolar activities against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant.[2] Furthermore, it demonstrated strong suppression of proliferation in various cancer cell lines.[2]
The table below summarizes the anticancer activity of these representative pyrazole derivatives.
| Compound | Target/Cell Line | Activity Metric | Value | Reference |
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2 (Liver Cancer) | Growth Percentage | 54.25% | [1] |
| HeLa (Cervical Cancer) | Growth Percentage | 38.44% | [1] | |
| Compound 10h (5-amino-1H-pyrazole-4-carboxamide derivative) | FGFR1 | IC50 | 46 nM | [2] |
| FGFR2 | IC50 | 41 nM | [2] | |
| FGFR3 | IC50 | 99 nM | [2] | |
| FGFR2 V564F | IC50 | 62 nM | [2] | |
| NCI-H520 (Lung Cancer) | IC50 | 19 nM | [2] | |
| SNU-16 (Gastric Cancer) | IC50 | 59 nM | [2] | |
| KATO III (Gastric Cancer) | IC50 | 73 nM | [2] |
Antimicrobial Activity: Exploring the Potential
The antimicrobial potential of pyrazole derivatives is another area of active research. While specific data for this compound was not found in the reviewed literature, studies on other 5-aminopyrazole carboxylate esters offer valuable comparative insights.
A study on 5-functionalized pyrazoles evaluated the antibacterial activity of several derivatives, including ethyl 5-aminopyrazole-4-carboxylates. Two compounds, 3c and 4b , showed moderate activity against multidrug-resistant (MDR) clinical isolates of Gram-positive bacteria, particularly of the Staphylococcus genus.[3]
The following table presents the minimum inhibitory concentration (MIC) values for these compounds against selected bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 3c | Staphylococcus aureus (MDR) | 32-64 | [3] |
| 4b | Staphylococcus aureus (MDR) | 32-64 | [3] |
Experimental Protocols
Anticancer Activity Assessment (MTT Assay)
The antiproliferative activity of the pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for assessing anticancer activity.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrazole derivatives) and a vehicle control (e.g., DMSO).[4]
-
Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compounds to exert their effects.[4]
-
MTT Addition: After incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: A solubilization buffer is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Assessment (Agar Diffusion Method)
The agar diffusion method is a widely used technique to screen for antimicrobial activity.
Workflow for Agar Diffusion Method:
Caption: Workflow of the agar diffusion method for antimicrobial screening.
Detailed Steps:
-
Plate Preparation: A suspension of the target microorganism is added to sterile nutrient agar medium, which is then poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells of a specific diameter (e.g., 10 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A control well containing only the solvent is also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth and diffusion of the compound.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured. The size of the zone is indicative of the antimicrobial activity of the compound.
-
Comparison: The results are often compared to those of a standard antibiotic.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.
Caption: Key positions on the pyrazole ring influencing biological activity.
-
N1-Position: Substitution at the N1 position can significantly modulate the biological activity. For instance, in the case of the antiproliferative 3-aminopyrazole derivatives, substitution at N1 with alkyl or aryl groups led to a loss of activity, suggesting that an unsubstituted N1 or a specific small substituent like methyl might be preferred for this particular scaffold.[1]
-
C4-Position: The nature of the substituent at the C4 position, such as a carboxylate versus a carboxamide, can have a profound impact on the compound's biological profile, including its potency and pharmacokinetic properties. The conversion of the carboxylate to a carboxamide in some series has been shown to enhance activity against certain targets.
-
C5-Position: The amino group at the C5 position is a common feature in many biologically active pyrazoles and is often a key pharmacophoric element involved in crucial interactions with biological targets.
This guide provides a snapshot of the current understanding of the biological activities of this compound and its analogs. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for future drug development endeavors.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Isomers of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural comparison of the key isomers of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a class of compounds with significant interest in medicinal chemistry, particularly as potential kinase inhibitors. Understanding the subtle structural differences between these isomers is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This document presents a comparative analysis of their spectroscopic properties, synthesis methodologies, and potential biological relevance, supported by experimental data.
Structural Isomers Under Comparison
The primary isomers discussed in this guide are:
-
Isomer 1: this compound
-
Isomer 2: Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
-
Isomer 3: Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
-
Tautomer: Methyl 3-amino-1H-pyrazole-4-carboxylate (a key tautomeric form of Isomer 2)
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the isomers, providing a basis for their differentiation and structural confirmation.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Proton Assignment | Isomer 1 (5-amino) | Isomer 2 (3-amino) | Isomer 3 (4-amino) | Tautomer (3-amino-1H) |
| N-CH₃ | ~3.6-3.8 | ~3.7-3.9 | ~3.8-4.0 | N/A |
| O-CH₃ | ~3.7-3.9 | ~3.6-3.8 | ~3.7-3.9 | ~3.7 |
| Pyrazole Ring-H | ~7.4 (C3-H) | ~7.6 (C5-H) | ~7.5 (C3-H) | ~7.5-8.0 (C5-H) |
| -NH₂ | ~5.0-6.0 (br s) | ~4.5-5.5 (br s) | ~4.0-5.0 (br s) | ~5.0-6.0 (br s) |
| pyrazole N-H | N/A | N/A | N/A | ~11.0-13.0 (br s) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. "br s" indicates a broad singlet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Carbon Assignment | Isomer 1 (5-amino) | Isomer 2 (3-amino) | Isomer 3 (4-amino) | Tautomer (3-amino-1H) |
| C=O (ester) | ~164-166 | ~163-165 | ~162-164 | ~164 |
| C3 | ~140-142 | ~155-157 (C-NH₂) | ~138-140 | ~155 (C-NH₂) |
| C4 | ~95-97 | ~98-100 | ~115-117 (C-NH₂) | ~96 |
| C5 | ~150-152 (C-NH₂) | ~135-137 | ~145-147 | ~138 |
| N-CH₃ | ~35-37 | ~33-35 | ~36-38 | N/A |
| O-CH₃ | ~50-52 | ~50-52 | ~51-53 | ~51 |
Table 3: IR and Mass Spectrometry Data
| Spectroscopic Data | Isomer 1 (5-amino) | Isomer 2 (3-amino) | Isomer 3 (4-amino) | Tautomer (3-amino-1H) |
| IR: ν(N-H) cm⁻¹ | ~3400-3200 | ~3400-3200 | ~3400-3200 | ~3400-3200, ~3100-3000 (N-H stretch of ring) |
| IR: ν(C=O) cm⁻¹ | ~1680-1700 | ~1690-1710 | ~1670-1690 | ~1700-1720 |
| Mass (m/z) [M+H]⁺ | 156.077 | 156.077 | 156.077 | 142.061 (as C₅H₈N₃O₂) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these isomers are outlined below.
General Synthesis of Aminopyrazole Carboxylate Isomers
The synthesis of these isomers often involves the cyclization of a hydrazine derivative with a suitably functionalized three-carbon precursor. The regioselectivity of the reaction is a key consideration and can often be controlled by the choice of starting materials and reaction conditions.
Experimental Workflow for Isomer Synthesis
Caption: General workflow for the synthesis and characterization of aminopyrazole isomers.
Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate.
-
Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as N-H, C=O, and C=C bonds.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: Obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
-
Data Interpretation: Determine the molecular weight and confirm the elemental composition of the compound.
-
Biological Significance and Signaling Pathways
Aminopyrazole derivatives have emerged as a promising class of compounds in drug discovery, with many exhibiting potent inhibitory activity against various protein kinases.[1][2][3] A key target for this class of compounds is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[4] Aberrant FGFR signaling is implicated in a variety of cancers, making it an attractive target for therapeutic intervention.
The differential positioning of the amino and methyl carboxylate groups on the pyrazole ring can significantly influence the binding affinity and selectivity of these isomers for the ATP-binding pocket of FGFR. This is due to the specific hydrogen bonding interactions and hydrophobic contacts that can be formed.
FGFR Signaling Pathway
Caption: Simplified overview of the FGFR signaling pathway and the point of intervention for aminopyrazole inhibitors.
The structural variations between the isomers of this compound are expected to result in different binding modes within the FGFR active site, leading to variations in their inhibitory potency and selectivity profiles. Further experimental studies, including co-crystallization and detailed enzymatic assays, are necessary to fully elucidate these differences and guide the development of next-generation FGFR inhibitors.
References
- 1. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate vs. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate are closely related heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. Their utility as intermediates is particularly notable in the development of pharmaceuticals and agrochemicals. The core pyrazole scaffold is a prevalent motif in medicinal chemistry, known to impart diverse pharmacological properties. This guide provides an objective comparison of these two valuable chemical entities, supported by physicochemical data, synthetic protocols, and their applications in synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below. These properties are essential for understanding their behavior in different solvents and reaction conditions.
| Property | This compound | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
| Molecular Formula | C₆H₉N₃O₂[1] | C₇H₁₁N₃O₂[2][3][4] |
| Molecular Weight | 155.15 g/mol [1][5] | 169.18 g/mol [3][4] |
| CAS Number | 110860-60-1 | 31037-02-2[2][3][4] |
| Appearance | Solid | Solid[4] |
| Melting Point | Not explicitly found | 96-100 °C[4] |
| LogP (calculated) | 0.3[1][5] | 0.7[3] |
Spectroscopic Data
Expected ¹H NMR Spectral Features:
-
Methyl Ester: A singlet corresponding to the methyl ester protons (-OCH₃) is expected around 3.7-3.9 ppm. The N-methyl protons would appear as a singlet, and the pyrazole ring proton as a singlet. The amino group protons (-NH₂) would likely appear as a broad singlet.
-
Ethyl Ester: The ethyl ester group will exhibit a characteristic quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons). The chemical shifts for the N-methyl, pyrazole ring, and amino protons would be similar to the methyl ester.
Synthesis and Reactivity
Both compounds are typically synthesized through the condensation of a substituted hydrazine with a suitable three-carbon building block. A general and widely applicable synthetic route involves the reaction of methylhydrazine with an appropriate derivative of cyanoacetate.
General Synthetic Workflow
The synthesis of these aminopyrazole carboxylates generally follows a cyclocondensation reaction pathway. The workflow can be visualized as follows:
References
- 1. This compound | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]
- 3. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. エチル 5-アミノ-1-メチル-1H-ピラゾール-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Pyrazole Derivatives in Cancer Cell Lines
This guide provides a comparative analysis of the in vitro anticancer activity of various pyrazole derivatives, with a focus on compounds structurally related to Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
While direct and extensive in vitro testing data for this compound derivatives are not widely available in the reviewed literature, this guide leverages data from closely related analogs and other pyrazole derivatives to provide a valuable comparative perspective. The primary focus is on antiproliferative and apoptotic effects observed in various cancer cell lines.
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxic activity of several pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Antiproliferative Activity of a Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate Analog
| Compound | Cancer Cell Line | Mean Growth Percentage (%) | Reference |
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2 (Liver Cancer) | 54.25 | [1] |
| HeLa (Cervical Cancer) | 38.44 | [1] |
Note: In this study, lower mean growth percentage indicates higher antiproliferative activity. The compound showed no significant toxicity to normal fibroblast cells.[1]
Table 2: Comparative In Vitro Cytotoxicity (IC50, µM) of Various Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Benzamide (Compound 3f) | MDA-MB-468 (Triple-Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | [2] |
| Pyrazole Benzamide (Compound 9d) | MDA-MB-231 (Breast Cancer) | <10 | [2] |
| Pyrazole Benzamide (Compound 9e) | MCF-7 (Breast Cancer) | <10 | [2] |
| Pyrazole-Indole Hybrid (Compound 7a) | HepG2 (Liver Cancer) | 6.1 ± 1.9 | [3] |
| Pyrazole-Indole Hybrid (Compound 7b) | HepG2 (Liver Cancer) | 7.9 ± 1.9 | [3] |
| Indenopyrazole (Compound 2) | Various | Nanomolar potency | [4] |
| Pyrimidinyl Pyrazole (Compound 2) | Human Lung Cancer Cell Lines | Antiproliferative Activity Observed | [5] |
| 3-Amino-N-phenyl-1H-indazole-1-carboxamides (Compounds 10d, 10e) | Various | <1 | [6] |
| Doxorubicin (Reference Drug) | HepG2 (Liver Cancer) | 24.7 ± 3.2 | [3] |
| Paclitaxel (Reference Drug) | MDA-MB-468 (Triple-Negative Breast Cancer) | 49.90 (24h), 25.19 (48h) | [7] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the reproducibility and validation of findings.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding and Treatment:
-
Seed cancer cells in 96-well plates at a density of 7.5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.[7][8]
-
Treat the cells with various concentrations of the pyrazole derivatives (e.g., 3, 6.25, 12.5, 25, 50, 100 µM) for specified time periods (e.g., 24, 48, or 72 hours).[7][8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Paclitaxel).
-
-
MTT Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value for each compound.
-
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the pyrazole derivatives at their determined IC50 concentrations for a specified time (e.g., 24 hours).[2]
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[2]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[2]
-
Signaling Pathways and Mechanisms of Action
Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[9]
Experimental Workflow for In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for the initial in vitro evaluation of novel pyrazole derivatives.
Caption: Workflow for in vitro anticancer screening of pyrazole derivatives.
Potential Signaling Pathways Targeted by Pyrazole Derivatives
Several studies suggest that pyrazole derivatives can inhibit key proteins in cancer-related signaling pathways.
Caption: Potential signaling pathways targeted by anticancer pyrazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 5. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. mdpi.com [mdpi.com]
"comparative study of kinase inhibition by different aminopyrazoles"
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various aminopyrazole-based kinase inhibitors, supported by experimental data. The aminopyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted kinase inhibitors for various diseases, particularly cancer. [1][2]
Quantitative Data on Kinase Inhibition by Aminopyrazoles
The following table summarizes the inhibitory activities of several aminopyrazole derivatives against a range of protein kinases. The data, presented as IC50, EC50, or Ki values, has been compiled from various studies to facilitate a direct comparison of their potency and selectivity.
| Compound/Inhibitor | Target Kinase(s) | IC50 / EC50 / Ki (nM) | Notes | Reference |
| Promiscuous Inhibitor 1 | CDK2 | 4.6 (Ki) | Also inhibits CDK5 (27.6 nM) and JNK3 (26.1 nM).[1][3] | [1][3] |
| CDK5 | 27.6 (Ki) | [1][3] | ||
| JNK3 | 26.1 (Ki) | [1][3] | ||
| CDK16 | 18.0 (EC50) | High cellular potency.[1] | [1] | |
| 43d | CDK16 | 33 (EC50) | Also potent against other PCTAIRE and PFTAIRE family members (20-120 nM and 50-180 nM, respectively).[1][3] | [1][3] |
| Tozasertib (VX-680) | Aurora Kinase | - | N-(1H-pyrazol-3-yl)pyrimidin-4-amine core.[1] | [1] |
| CDK16 | 160 (KD) | Shows better selectivity than promiscuous inhibitor 1.[1] | [1] | |
| Compound 6 (FGFR Inhibitor) | FGFR3 (WT) | <1 | Sub-nanomolar potency against wild-type.[4] | [4] |
| FGFR3 (V555M) | <1 | Retains sub-nanomolar potency against the gatekeeper mutant.[4] | [4] | |
| FGFR2 (WT) | <1 | Sub-nanomolar potency in BaF3 cells.[4] | [4] | |
| FGFR2 (V564F) | <1 | Sub-nanomolar potency in BaF3 cells against gatekeeper mutant.[4] | [4] | |
| Compound 19 (FGFR Inhibitor) | FGFR2/3 | - | Modest potency across various cell lines with some selectivity against FGFR4.[4] | [4] |
| Compound 4 (Aminopyrazolone) | CDK-2 | Micromolar range | Exhibited promising dual inhibition of CDK-2 and CA IX.[5] | [5] |
| CA IX | Micromolar range | [5] | ||
| Compound 24 (Aminopyrazole analog) | CDK2 | Potent | Identified as a potent and selective CDK2/5 inhibitor.[6] | [6] |
| CDK5 | Potent | [6] | ||
| Afuresertib | Akt1 | 0.08 (Ki) | Pyrazole-based Akt1 kinase inhibitor.[7] | [7] |
| Compound 2 (Afuresertib analog) | Akt1 | 1.3 | Showed antiproliferative activity against HCT116 colon cancer cell line (IC50 = 0.95 µM).[7] | [7] |
| Compound 7 (Pyrazolyl benzimidazole) | Aurora A | 28.9 | Potent against Aurora A and B.[7] | [7] |
| Aurora B | 2.2 | [7] | ||
| Compound 14 (BKI 1708) | CDPK1 | 0.7 | Inhibitor of Cryptosporidium parvum calcium-dependent protein kinase 1.[7] | [7] |
| Compound 15 (BKI 1770) | CDPK1 | 2.5 | Inhibitor of Cryptosporidium parvum calcium-dependent protein kinase 1.[7] | [7] |
| Compound 24 (CDK1 inhibitor) | CDK1 | 2380 | Modest activity against CDK1.[7] | [7] |
| Compound 25 (CDK1 inhibitor) | CDK1 | 1520 | Modest activity against CDK1.[7] | [7] |
| Compound D39 (PLK1 inhibitor) | PLK1 | 1430 | Designed aminopyrimidinyl pyrazole analog.[8] | [8] |
| Compound D40 (PLK1 inhibitor) | PLK1 | 359 | Designed aminopyrimidinyl pyrazole analog.[8] | [8] |
| Compound 18 (LRRK2 inhibitor) | LRRK2 | 28 (Cell IC50) | Brain-penetrant aminopyrazole LRRK2 inhibitor.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are generalized protocols for key experiments cited in the comparative studies of aminopyrazole-based kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to the phosphorylation of a substrate by the kinase.[10]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Aminopyrazole inhibitor (and other test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a stock solution of the aminopyrazole inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO.[10]
-
Kinase Reaction Setup:
-
In a 96-well plate, add the serially diluted aminopyrazole inhibitor or DMSO control to each well.
-
Add the kinase to each well.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor-kinase binding.[10]
-
-
Initiation of Kinase Reaction: Add the substrate/ATP mixture to each well to start the reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[10]
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Cellular Thermal Shift Assay (CETSA) / Differential Scanning Fluorimetry (DSF)
These methods assess the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of the kinase in the presence of an inhibitor indicates direct binding.
General Protocol Outline:
-
Cell Lysate Preparation or Purified Protein: Prepare cell lysate containing the target kinase or use a purified kinase preparation.
-
Inhibitor Incubation: Incubate the cell lysate or purified kinase with the aminopyrazole inhibitor or a vehicle control.
-
Thermal Challenge: Heat the samples across a range of temperatures.
-
Quantification of Soluble Protein: After cooling, separate aggregated protein from soluble protein (e.g., by centrifugation).
-
Analysis: Quantify the amount of soluble target kinase at each temperature point using methods like Western blotting or fluorescence detection (for DSF). The shift in the melting curve in the presence of the inhibitor is determined.[1]
NanoBRET™ Cellular Assay
This technology measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase in living cells, allowing for the quantification of inhibitor affinity.
General Protocol Outline:
-
Cell Preparation: Use cells expressing the NanoLuc®-kinase fusion protein.
-
Assay Setup: In a multi-well plate, add cells, the NanoBRET™ tracer, and the aminopyrazole inhibitor at various concentrations.
-
Signal Detection: Measure both the NanoLuc® emission and the tracer fluorescence.
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the inhibitor concentration to determine the EC50 value.[3]
Visualizations: Signaling Pathways and Experimental Workflows
To better illustrate the context of kinase inhibition and the experimental processes, the following diagrams are provided.
Caption: Generalized kinase signaling pathway showing potential points of inhibition by aminopyrazoles.
Caption: A typical workflow for an in vitro kinase inhibition assay to determine IC50 values.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Conventional, Grinding, and Microwave-Assisted Synthesis of Aminopyrazolones and Diaminopyrazoles: Exploring the Antitumor Activity, Dual CDK-2/CA IX Inhibition Potential, and Apoptosis Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Spectroscopic Scrutiny: A Comparative Guide to Confirming the Purity of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in the journey from laboratory to clinical application. This guide provides a comparative analysis of key spectroscopic techniques for confirming the purity of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We present experimental protocols and data to aid in the selection of the most appropriate analytical method.
The structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount. Even trace impurities can alter pharmacological activity, leading to unforeseen side effects or reduced efficacy. Therefore, robust analytical methodologies are essential. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the purity assessment of this compound.
The Compound of Interest:
This compound
A potential isomer that could arise during synthesis is Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS Number: 923283-54-9), making regiochemical confirmation crucial.[2]
Comparative Analysis of Spectroscopic Techniques
Each spectroscopic technique offers unique insights into the chemical nature of the sample. The choice of method, or combination of methods, will depend on the specific purity questions being addressed – from confirming the primary structure to quantifying trace impurities.
| Technique | Principle | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field | Detailed structural information, including connectivity and chemical environment of atoms. Quantitative analysis (qNMR). | High resolution, excellent for structural elucidation and identification of isomers. Non-destructive.[3] | Relatively low sensitivity, may not detect very low-level impurities. |
| FTIR Spectroscopy | Vibrational transitions of molecular bonds | Identification of functional groups present in the molecule. | Fast, simple, and non-destructive. Good for initial screening and confirming the presence of key functional groups. | Provides limited structural information, not ideal for distinguishing between isomers with similar functional groups. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation and fragmentation patterns for structural clues. | High sensitivity, excellent for detecting trace impurities and confirming molecular weight. | Isomers often have identical molecular weights, making differentiation difficult without fragmentation analysis. |
| HPLC-UV | Differential partitioning between a stationary and mobile phase with UV detection | Separation and quantification of components in a mixture. | High sensitivity and quantitative accuracy. Excellent for separating the main compound from impurities. | Requires a chromophore for UV detection. Method development can be time-consuming. |
Experimental Protocols
Detailed and validated experimental protocols are the bedrock of reliable purity analysis. Below are recommended starting points for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: 5-10 mg/mL.
-
Instrument: 400 MHz or higher for better resolution.
-
Parameters: Standard acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Chemical shifts (δ), coupling constants (J), and integration of proton signals are analyzed to confirm the structure and identify any impurity signals.
-
-
¹³C NMR Spectroscopy:
-
Solvent: CDCl₃ or DMSO-d₆.
-
Concentration: 20-50 mg/mL.
-
Instrument: 100 MHz or higher.
-
Parameters: Proton-decoupled experiment (e.g., DEPTQ) to distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
Analysis: The number and chemical shifts of carbon signals are compared against the expected values for the target structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As a solid, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Instrument: Standard FTIR spectrometer.
-
Parameters: Typically, 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: The positions and intensities of absorption bands are correlated with the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Ionization Technique: Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for molecular ion confirmation.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Sample Introduction: Direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).
-
Analysis: The molecular ion peak (M⁺) should correspond to the molecular weight of the compound. The fragmentation pattern can provide structural confirmation.
High-Performance Liquid Chromatography (HPLC-UV)
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating polar compounds and their impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound; a wavelength of maximum absorbance should be chosen for optimal sensitivity.
-
Injection Volume: 10 µL.
-
Analysis: The retention time of the main peak should be consistent with a reference standard. The area percentage of the main peak relative to the total peak area provides a measure of purity.
Expected Spectral Data
While specific experimental data for pure this compound is not widely published, data from analogous pyrazole derivatives can provide valuable guidance.
Table of Expected ¹H NMR Chemical Shifts (Illustrative)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrazole-H | ~7.5 - 8.0 | s | 1H |
| NH₂ | ~5.0 - 6.0 (broad) | s | 2H |
| N-CH₃ | ~3.7 - 4.0 | s | 3H |
| O-CH₃ | ~3.6 - 3.9 | s | 3H |
Table of Expected ¹³C NMR Chemical Shifts (Illustrative)
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Ester) | ~160 - 170 |
| C-5 (bearing NH₂) | ~145 - 155 |
| C-3 | ~135 - 145 |
| C-4 | ~90 - 100 |
| O-CH₃ | ~50 - 55 |
| N-CH₃ | ~35 - 40 |
Table of Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium, often two bands |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to weak |
| C=O Stretch (Ester) | 1700 - 1730 | Strong |
| C=N, C=C Stretch (Ring) | 1500 - 1650 | Medium to strong |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Common Impurities and Their Detection
Potential impurities in the synthesis of this compound could include:
-
Starting Materials: Unreacted precursors.
-
Regioisomers: Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.
-
Byproducts from side reactions: Such as the formation of acetamides if acetic acid is present.[4]
These impurities can often be distinguished by careful analysis of the spectroscopic data. For instance, the regioisomer will likely exhibit a different pattern of chemical shifts in the NMR spectra. HPLC is particularly powerful for separating these closely related compounds.
Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for spectroscopic analysis and the logical relationship between the different techniques.
Conclusion
Confirming the purity of this compound requires a multi-faceted analytical approach. While ¹H and ¹³C NMR are indispensable for definitive structural confirmation and isomer differentiation, HPLC-UV provides the most robust method for quantitative purity assessment. FTIR and MS serve as rapid and valuable complementary techniques for confirming functional groups and molecular weight, respectively. By employing a combination of these spectroscopic methods and adhering to rigorous experimental protocols, researchers can confidently establish the purity of their synthesized compounds, ensuring the reliability and reproducibility of their scientific findings.
References
- 1. This compound | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a common reagent in synthetic chemistry. Adherence to these protocols is essential for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate care. Based on available safety data, this compound should be treated as a potentially hazardous substance. Always wear standard personal protective equipment (PPE), including a laboratory coat, chemical-resistant gloves (such as nitrile), and safety goggles.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[2]
Hazard Profile and Key Data
While a complete hazard profile is not available, information from the Safety Data Sheet (SDS) and analogous compounds allows for a cautious approach. The following table summarizes key information.
| Parameter | Data | Source |
| Chemical Formula | C6H9N3O2 | [2] |
| Molecular Weight | 155.15 g/mol | [2] |
| Appearance | Solid | [3] |
| Known Hazards | May cause skin, eye, and respiratory irritation. | [3][4][5][6] |
| Environmental Hazards | Discharge into the environment must be avoided. Do not let the chemical enter drains.[2] Similar compounds can be harmful to aquatic life.[1][5] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][7] High-temperature incineration is a common and effective method for such chemical compounds.[1]
1. Personal Protective Equipment (PPE) Verification:
-
Ensure a laboratory coat, nitrile gloves, and chemical safety goggles are worn correctly.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1][7]
-
Materials grossly contaminated with the compound, such as weighing paper, contaminated gloves, or absorbent pads, should be placed in the same designated solid waste container.[1][7]
-
-
Liquid Waste:
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be disposed of as non-hazardous waste, depending on institutional guidelines.
-
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[1]
4. Arranging for Disposal:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a formal request to the EHS department or their designated contractor.[1]
-
Provide a detailed inventory of the waste to the disposal service.
Under no circumstances should this compound or its solutions be disposed of down the drain.[2][7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[3] It is crucial to be aware of the following hazards:
-
Skin Irritation: Causes skin irritation.[2][3][4][5][6][7][8]
-
Eye Damage/Irritation: Causes serious eye damage or irritation.[2][3][4][5][6][7][8]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4][6][8]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][8] A face shield may be required in situations with a higher risk of splashing.[5] |
| Hand Protection | Chemically impermeable gloves, such as nitrile rubber.[5][9] A minimum thickness of 0.11 mm is recommended, with a breakthrough time of at least 480 minutes.[9] Always inspect gloves for integrity before use. |
| Body Protection | A standard laboratory coat or protective clothing to prevent skin contact.[3][5][10][11][12] |
| Respiratory Protection | A dust respirator or a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust or aerosols are generated, or if exposure limits are exceeded.[3][5][11] |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step protocol is essential for the safe handling of this compound.
-
Engineering Controls:
-
Pre-Handling Preparations:
-
Before handling, ensure all required PPE is correctly worn.
-
Review the Safety Data Sheet (SDS) for this chemical.
-
Prepare all necessary equipment and materials to avoid interruptions during handling.
-
-
Handling the Compound:
Emergency Procedures: First Aid Measures
In case of accidental exposure, follow these first aid measures immediately and seek medical attention.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][3][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation persists, consult a physician.[1][3][5][7][13] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1][3][5] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][3][5][9] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][3] |
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid chemical in a clearly labeled, sealable, and chemically compatible waste container.[14][15] The label should include the chemical name and appropriate hazard warnings.
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing paper, gloves, and absorbent pads, should be placed in the same designated solid waste container.[14][15]
-
Liquid Waste: Solutions containing this chemical should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[15]
-
Important: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[14]
-
-
Storage of Waste:
-
Professional Disposal:
-
The final disposal of this chemical waste must be handled by a licensed professional waste disposal company.[14][15]
-
Contact your institution's EHS department to arrange for a hazardous waste pickup.[14][15]
-
High-temperature incineration is a common and recommended method for the disposal of such compounds.[14]
-
Crucially, do not dispose of this chemical down the drain. [15]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.es [fishersci.es]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
